But-2-ene-1,2,4-tricarboxylic acid
Description
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Properties
IUPAC Name |
but-2-ene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOLJLIMNNJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CC(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720144 | |
| Record name | But-2-ene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31795-12-7 | |
| Record name | But-2-ene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of But-2-ene-1,2,4-tricarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for but-2-ene-1,2,4-tricarboxylic acid, a molecule of interest for researchers and professionals in drug development and materials science. In the absence of a well-documented direct synthesis, this guide proposes a rational multi-step approach commencing with the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. The subsequent introduction of the third carboxylic acid functionality via a selective allylic oxidation is also detailed. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and justifications for the chosen methodologies. The aim is to equip researchers with the foundational knowledge and practical insights necessary to approach the synthesis of this and structurally related unsaturated polycarboxylic acids.
Introduction and Strategic Overview
This compound (PubChem CID: 57041970) is an unsaturated polycarboxylic acid with potential applications as a versatile building block in the synthesis of novel pharmaceutical scaffolds and functional polymers.[1] Its structure, featuring a butene backbone with three carboxylic acid groups, offers multiple points for chemical modification, making it an attractive target for synthetic chemists.
A survey of the existing chemical literature reveals a scarcity of direct, established protocols for the synthesis of this compound. Therefore, this guide proposes a logical and feasible synthetic strategy based on fundamental and well-established organic reactions. The core of our proposed pathway is a two-stage process:
-
Stage 1: Carbon Skeleton Formation via Stobbe Condensation. The Stobbe condensation is a robust method for the formation of alkylidene succinic acids from the reaction of an aldehyde or ketone with a succinic ester.[2][3][4] We hypothesize that the condensation of a glyoxylic acid derivative with diethyl succinate will efficiently construct the but-2-ene dicarboxylic acid backbone.
-
Stage 2: Introduction of the Third Carboxyl Group via Allylic Oxidation. The intermediate formed in the first stage possesses an allylic position that is amenable to selective oxidation. We propose the use of selenium dioxide for this transformation, a reagent known for its efficacy in the allylic hydroxylation of alkenes, which can then be further oxidized to the desired carboxylic acid.[5][6][7][8][9]
This guide will provide a detailed exposition of each of these stages, including mechanistic diagrams, step-by-step experimental procedures, and a discussion of the critical parameters influencing the success of each reaction.
Synthesis Pathway and Experimental Protocols
Stage 1: Synthesis of (E)-But-2-ene-1,2-dicarboxylic Acid via Stobbe Condensation
The Stobbe condensation offers a direct route to the desired but-2-ene dicarboxylic acid framework. The proposed reaction involves the base-catalyzed condensation of ethyl glyoxylate with diethyl succinate.
Reaction Scheme:
Figure 1: Proposed Stobbe condensation pathway.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective base for the Stobbe condensation.[10][11] It is sufficiently strong to deprotonate the α-carbon of diethyl succinate to form the reactive enolate, yet mild enough to minimize side reactions. Potassium tert-butoxide is a stronger base and could also be employed, potentially leading to faster reaction times.[12]
-
Reactant Stoichiometry: A slight excess of diethyl succinate and the base is often used to ensure complete consumption of the aldehyde.
-
Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, thus maintaining a stable basic environment.
-
Hydrolysis: The initial product of the Stobbe condensation is a half-ester.[3][13] Subsequent hydrolysis under acidic or basic conditions is necessary to yield the dicarboxylic acid.
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Stobbe Condensation: To the freshly prepared sodium ethoxide solution, add 87.1 g (0.5 mol) of diethyl succinate. Heat the mixture to reflux. Slowly add 51.0 g (0.5 mol) of ethyl glyoxylate (as a 50% solution in toluene) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Isolation and Purification: The resulting mixture is then extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (E)-diethyl but-2-ene-1,2-dicarboxylate.
-
Hydrolysis: The crude ester is then refluxed with a 10% aqueous sodium hydroxide solution for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of (E)-but-2-ene-1,2-dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
Data Presentation:
| Parameter | Value |
| Reactants | Ethyl Glyoxylate, Diethyl Succinate |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Typical Yield | 60-70% (estimated) |
Stage 2: Synthesis of this compound via Allylic Oxidation
The second stage of the synthesis involves the selective oxidation of the allylic methyl group of the (E)-but-2-ene-1,2-dicarboxylic acid intermediate to a carboxylic acid. This can be achieved in a two-step sequence: allylic hydroxylation followed by oxidation of the resulting alcohol.
Reaction Scheme:
Sources
- 1. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. adichemistry.com [adichemistry.com]
- 8. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
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- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [cambridge.org]
"But-2-ene-1,2,4-tricarboxylic acid" chemical properties
Title: But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Analytical Applications
Executive Summary
This compound, widely known in pharmacognosy and phytochemistry as triglochinic acid , is a highly reactive, polyfunctional organic compound[1][2]. Characterized by a central alkene moiety flanked by three carboxylic acid groups, this molecule serves a dual role across scientific disciplines. In traditional medicine quality control, it acts as a definitive diagnostic biomarker to prevent the dangerous adulteration of Pinellia herbal products[3][4]. Concurrently, in materials science, its unique tri-functionality makes it a highly sought-after monomer for synthesizing advanced cross-linked polymers, resins, and adhesives[2].
This whitepaper synthesizes the structural dynamics, synthetic pathways, and standardized analytical methodologies associated with this compound, providing a self-validating framework for researchers and formulation scientists.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of this compound is dictated by its (2E) stereochemistry (a trans-alkene configuration)[1][2].
Mechanistic Insight: The trans configuration is thermodynamically favored and critical for its reactivity. By minimizing steric hindrance between the bulky terminal and internal carboxylic acid groups, the molecule maintains an extended conformation. This spatial arrangement exposes the three carboxyl groups, allowing them to act as simultaneous hydrogen-bond donors/acceptors or undergo rapid multi-site esterification during polymer cross-linking[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid[1] |
| Common Synonyms | Triglochinic acid; (E)-2-Butene-1,2,4-tricarboxylic acid[1][2] |
| CAS Registry Number | 31795-12-7[1][2] |
| Molecular Formula | C₇H₈O₆[1] |
| Molecular Weight | 188.13 g/mol [1][2] |
| Boiling Point | 557.3 ± 50.0 °C (Predicted/Computed)[4] |
| Solubility | Highly soluble in water and methanol[4] |
Synthetic & Biosynthetic Pathways
While triglochinic acid naturally derives from the degradation of the cyanogenic glucoside triglochinin in specific plant species[5], its laboratory synthesis relies on elegant biomimetic catalysis.
Biomimetic Synthesis via Cyanide Catalysis
Ettlinger et al. (1980) established a robust biomimetic pathway for the synthesis of triglochinates from vanillin-derived precursors[6].
Causality of the Reaction:
When
Caption: Biomimetic synthesis of triglochinic acid via cyanide-catalyzed conversion.
Analytical Methodologies: Pharmacognostical Quality Control
In Traditional Chinese Medicine (TCM), the dried tubers of Pinellia ternata (Pinelliae Rhizoma / Banxia) are used for their antitussive and anti-emetic properties[7]. However, they are frequently adulterated with Pinellia pedatisecta (Zhangye Banxia), which possesses a different toxicity and pharmacological profile[3][4].
Because Pinellia ternata lacks the specific enzymatic pathway to synthesize triglochinic acid, while Pinellia pedatisecta accumulates it in high concentrations, triglochinic acid serves as an absolute chemical differentiator[3][4].
Step-by-Step HPLC-MS/MS Authentication Protocol
To ensure self-validating reproducibility, the following protocol details the extraction and targeted metabolomic detection of triglochinic acid[3][4].
Step 1: Sample Preparation
-
Pulverize the dried herbal tubers and pass through a No. 4 sieve to ensure uniform particle size.
-
Weigh exactly 1.0 g of the powder and suspend in a methanol/water mixture.
-
Subject to ultrasonic extraction for 30 minutes to lyse cellular matrices and solubilize the highly polar triglochinic acid. Filter the supernatant.
Step 2: Chromatographic Separation (HPLC-DAD)
-
Column: Standard C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm)[3].
-
Mobile Phase: Gradient elution using ultrapure water (containing 1% phosphoric or formic acid to suppress carboxylate ionization during separation) and acetonitrile[3][4].
-
Detection: UV detection at 210 nm. Rationale: The conjugated
system of the -unsaturated carboxylic acid moiety exhibits maximum UV absorbance at this wavelength.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization Negative Mode (ESI⁻). Rationale: The three carboxylic acid groups readily deprotonate, yielding a highly stable
precursor ion at 187[4]. -
Parameters: Capillary voltage at 3500 V; drying gas flow at 9 L/min; gas temperature at 280 °C; nebulizer pressure at 40 psi[4].
-
Multi-Reaction Monitoring (MRM): Monitor specific daughter ions generated from the collision-induced dissociation (CID) of the
187 precursor to definitively confirm the presence of triglochinic acid[4].
Caption: Standardized HPLC-MS/MS workflow for the authentication of Pinellia species.
Industrial Applications & Polymer Chemistry
Beyond its biological significance, this compound is a highly valuable industrial intermediate[2].
-
Advanced Polymer Synthesis: The molecule acts as a versatile monomer. During step-growth polymerization, the three carboxylic acid groups allow the molecule to act as a branching node, facilitating the formation of dense, 3D cross-linked networks. This significantly enhances the tensile strength, thermal stability, and chemical resistance of the resulting polymers[2].
-
Adhesives and Resins: In high-performance adhesive formulations, the unreacted carboxylic acid groups provide exceptional adhesion to polar substrates (such as metals and glass) via extensive interfacial hydrogen bonding and dipole-dipole interactions[2].
-
Agrochemicals & Pharmaceuticals: The electron-deficient alkene serves as an excellent Michael acceptor, making it a pivotal precursor for synthesizing complex heterocyclic drugs and targeted pesticides[2].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57041970, this compound." PubChem. Available at:[Link]
-
LookChem. "Cas 31795-12-7, 2-Butene-1,2,4-tricarboxylicacid, (2E)- Chemical Properties and Uses." LookChem. Available at:[Link]
-
Eyjólfsson, R. "Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin." Acta Chemica Scandinavica (1970). Available at:[Link]
-
Ettlinger, M. G., & Jaroszewski, J. W. "The cyanide-catalyzed conversion of β-formylmuconates into triglochinates: A useful biomimetic synthesis." LookChem / Scientific Literature (1980). Available at:[Link]
-
ResearchGate / RSC Advances. "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid." RSC Adv. (2019). Available at:[Link]
-
National Institutes of Health (PMC). "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid." PMC (2019). Available at:[Link]
-
Chinese Journal of Natural Medicines. "Pinelliae Rhizoma: a systematic review on botany, ethnopharmacology, phytochemistry, preclinical and clinical evidence." CJNM (2023). Available at:[Link]
Sources
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- 4. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Pinelliae Rhizoma: a systematic review on botany, ethnopharmacology, phytochemistry, preclinical and clinical evidence [cjnmcpu.com]
Comprehensive Technical Guide on But-2-ene-1,2,4-tricarboxylic Acid (CAS 31795-12-7): Analytical Profiling, Synthesis, and Pharmacognostic Applications
Executive Summary
But-2-ene-1,2,4-tricarboxylic acid (CAS 31795-12-7), commonly known as triglochinic acid , is a highly reactive, polyfunctional organic acid characterized by a central butene moiety and three carboxyl groups[1]. While it serves as a versatile building block in polymer and resin synthesis, its most critical scientific application lies in pharmacognosy and analytical chemistry. It acts as a definitive, species-specific biomarker used to authenticate high-value traditional medicines, specifically distinguishing the authentic Pinellia ternata from its common adulterant, Pinellia pedatisecta[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, industrial applications, and a field-proven, self-validating analytical protocol for its quantification.
Chemical Identity and Physicochemical Profiling
This compound features a (2E) trans-configuration across its double bond, which imparts specific steric properties that dictate its reactivity in polymerization and its retention behavior in liquid chromatography[1][4].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid |
| Common Synonym | Triglochinic acid |
| CAS Registry Number | 31795-12-7 |
| Molecular Formula | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol |
| Boiling Point | 557.3 ± 50 °C |
| Appearance | White powdery solid |
| Solubility | Highly soluble in water and methanol |
Data synthesized from PubChem and primary isolation studies[2][4].
The Pharmacognostic Paradigm: Species Authentication
In the pharmaceutical supply chain, the adulteration of botanical raw materials poses a severe risk to drug efficacy and patient safety. Pinelliae rhizoma (derived from Pinellia ternata) is a highly valued medicinal herb. Due to its long growth cycle and high cost, it is frequently adulterated with the morphologically similar but clinically divergent Pinelliae pedatisectae rhizoma (derived from Pinellia pedatisecta)[2][5].
The Causality of the Biomarker
Metabolomic divergence between these two species results in distinct organic acid profiles. High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS) has definitively proven that This compound is synthesized exclusively in P. pedatisecta and is entirely absent in P. ternata [2][3].
Therefore, detecting even trace amounts of CAS 31795-12-7 in a batch of Pinelliae rhizoma acts as an absolute indicator of adulteration.
Analytical workflow for Pinellia species authentication using triglochinic acid.
Industrial Applications and Synthetic Pathways
Beyond analytical chemistry, the unique structural topology of this compound—comprising a rigid alkene core flanked by three reactive carboxylic acid groups—makes it a highly sought-after intermediate[1].
-
Polymer and Resin Industry: The trifunctional nature of the molecule allows it to act as a robust cross-linking agent. When polymerized with diols or diamines, it forms dense, 3D cross-linked networks that exhibit superior thermal stability, chemical resistance, and mechanical flexibility[1].
-
Pharmaceuticals & Agrochemicals: The compound serves as a versatile precursor. Its stereoselective synthesis can be achieved starting from the cyanogenic glucoside triglochinin, allowing for the precise construction of complex active pharmaceutical ingredients (APIs) and targeted herbicides[1][6].
Industrial applications and reactivity pathways of this compound.
Self-Validating Analytical Methodology
To ensure absolute trustworthiness in QA/QC environments, the detection of this compound must rely on a self-validating chromatographic system. The following protocol leverages the molecule's specific chemical properties to achieve baseline separation from complex plant matrices[2].
Rationale Behind Experimental Choices (Causality)
-
Stationary Phase & Mobile Phase Selection: Because this compound is highly polar, it exhibits poor retention on standard reversed-phase C18 columns under neutral conditions. By utilizing a highly aqueous mobile phase (99%) acidified with 0.1% phosphoric acid, the ionization of the three carboxyl groups is suppressed. This forces the molecule into its protonated, hydrophobic state, ensuring adequate retention and sharp peak shape[2].
-
Detection Wavelength (210 nm): The
-unsaturated carboxylic acid system (the conjugated double bond) exhibits a strong transition, resulting in maximum UV absorption at 210 nm[2][5].
Step-by-Step HPLC Protocol
Step 1: Sample Preparation
-
Pulverize the rhizome sample and pass it through a standard sieve.
-
Accurately weigh the powder and perform ultrasonic extraction using a methanol/water mixture to efficiently partition the polar organic acids.
-
Centrifuge and filter the supernatant through a 0.22 μm PTFE syringe filter prior to injection.
Step 2: Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 μm)[2].
-
Column Temperature: Maintained at 25 °C to ensure reproducible retention times.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 μL.
Table 2: Optimized Gradient Elution Program
| Time (min) | Mobile Phase A (Acetonitrile) % | Mobile Phase B (0.1% Phosphoric Acid) % | Elution Rationale |
| 0 – 40 | 1.0 | 99.0 | Isocratic hold to retain highly polar tricarboxylic acids. |
| 40 – 45 | 1.0 | 99.0 | Linear ramp to flush moderately polar matrix interferents. |
| 45 – 50 | 10.0 | 90.0 | Return to initial conditions for column equilibration. |
System Validation Parameters
A robust analytical method must be self-validating. Based on established pharmacognostic studies, this protocol yields exceptional reliability[2]:
-
Precision (Repeatability): The Relative Standard Deviation (RSD) of the peak area for triglochinic acid is typically
. -
Stability: Sample solutions stored at room temperature demonstrate an RSD of
over a 24-hour period, confirming that the tricarboxylic acid does not degrade in the extraction solvent[2].
References
-
Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid. RSC Advances. Available at:[Link]
-
2-Butene-1,2,4-tricarboxylicacid, (2E)- (CAS 31795-12-7) Basic Information and Applications. LookChem. Available at:[Link]
-
This compound | C7H8O6 | CID 57041970. PubChem Database, National Institutes of Health. Available at:[Link]
-
Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin. Acta Chemica Scandinavica / PubMed. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01626K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid)
[1][2][3]
Molecular Architecture & Physicochemical Identity
This compound, commonly known as Triglochinic Acid , is a C7 tricarboxylic alkene that serves as a critical structural homologue to cis-aconitic acid.[1] While often overshadowed by its C6 Krebs cycle counterparts, this molecule represents a unique "homo-analog" scaffold with significant applications in crystal engineering (MOFs), metabolic inhibition, and alkaloid biosynthesis research.[1]
Structural Definition
The molecule is defined by a but-2-ene backbone substituted with three carboxyl groups at positions 1, 2, and 4.[1][2][3][4] Unlike the more common homoaconitic acid (typically defined as (Z)-1-butene-1,2,4-tricarboxylic acid), Triglochinic acid is characterized by the internal double bond at the C2 position, often isolated as the (E)-isomer.[1]
-
IUPAC Name: (2E)-But-2-ene-1,2,4-tricarboxylic acid[1][4][5][6]
-
Molecular Formula: C
Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> O [2][4][5][6][11][12][13]
Stereochemical Configuration
The (E)-configuration (trans) of the double bond confers high thermodynamic stability compared to its (Z)-isomer.[1] This rigidity is pivotal when the molecule is employed as a ligand in Metal-Organic Frameworks (MOFs), where it acts as a rigid, multi-dentate linker capable of bridging metal centers (e.g., Lanthanides) to form porous architectures.[1]
| Property | Value | Relevance |
| Geometry | Planar (ene core) | Facilitates |
| pKa Values | ~3.5, ~4.8, ~5.9 (Est.) | Enables pH-dependent selective deprotonation for coordination chemistry.[1] |
| Topological Polar Surface Area | 112 Ų | Indicates moderate polarity; relevant for membrane permeability studies. |
| H-Bond Donors/Acceptors | 3 / 6 | High capacity for intermolecular hydrogen bonding.[1] |
Biosynthetic Context & Metabolic Significance[1]
Triglochinic acid is structurally related to the intermediates of the
The Homocitrate-Homoaconitate Axis
In fungi and certain plants, lysine is synthesized via the AAA pathway.[1] The enzyme homoaconitase catalyzes the dehydration of homocitrate to cis-homoaconitate (1-butene isomer) and its subsequent rehydration to homoisocitrate.[1] Triglochinic acid (2-butene isomer) represents a thermodynamic sink or a dead-end metabolite in this equilibrium, often accumulating in specific plant tissues (e.g., Triglochin maritima, Pinellia pedatisecta).[1]
Diagram 1: Metabolic Relationship in Lysine Biosynthesis
The following diagram illustrates the structural relationship between the active metabolic intermediate (Homoaconitate) and the stable isomer (Triglochinic Acid).[1]
Caption: Isomerization relationship between the metabolic intermediate cis-homoaconitate and the stable Triglochinic acid within the lysine biosynthesis framework.
Experimental Protocols: Isolation & Characterization
For drug development professionals investigating this compound as a biomarker or scaffold, isolation from Pinellia pedatisecta is the standard reference method.
Extraction Protocol (Self-Validating System)
Objective: Isolate high-purity (E)-but-2-ene-1,2,4-tricarboxylic acid from plant tubers.
-
Raw Material Preparation:
-
Pulverize dried tubers of Pinellia pedatisecta (1.0 kg) to a fine powder (mesh size 40-60).
-
-
Primary Extraction:
-
Reflux with 80% Methanol (10 L) for 3 hours. Repeat 3 times.
-
Validation: TLC check (Solvent: n-Butanol:Acetic Acid:Water 4:1:1) to ensure exhaustive extraction.
-
-
Partitioning:
-
Chromatographic Purification:
-
Crystallization:
-
Recrystallize the active fraction from Methanol/Water to yield colorless needles.[1]
-
Analytical Verification (QC Criteria)
To confirm the identity as CAS 31795-12-7 (Triglochinic acid) and not the 1-butene isomer:
-
1H NMR (D
O, 400 MHz): -
13C NMR:
Applications in Drug Discovery & Material Science
Pharmacological Potential
Triglochinic acid has been identified as a characteristic marker for Pinellia pedatisecta, distinguishing it from Pinellia ternata.
-
Mechanism: It acts as a competitive inhibitor of enzymes recognizing tricarboxylate motifs (e.g., aconitase family), potentially disrupting the TCA cycle in specific pathogens or cancer cells (Warburg effect targeting).
-
Toxicity: Low acute toxicity, but irritant properties (associated with calcium oxalate co-occurrence) must be managed in formulation.
Metal-Organic Frameworks (MOFs)
The tricarboxylate geometry makes this molecule an ideal "strut" for constructing lanthanide-based MOFs.[1]
-
Coordination Mode: The C1, C2, and C4 carboxyls provide a triangular coordination face, preventing close packing and enhancing porosity.
-
Use Case: Luminescent sensors for small molecule detection (e.g., acetone sensing) where the alkene backbone participates in energy transfer.
Diagram 2: MOF Ligand Coordination Logic
This diagram visualizes how Triglochinic acid bridges metal centers in a theoretical MOF lattice.[1]
Caption: Coordination modes of Triglochinic acid linking multiple Lanthanide (Ln) clusters to form a functional porous material.[1]
References
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Isolation and Structure Elucidation of Triglochinic Acid
-
Chemical Synthesis and CAS Verification
-
Metabolic Pathway Context (Homoaconitate)
-
MOF Applications of Tricarboxylic Acids
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A Predictive Spectroscopic and Methodological Guide to But-2-ene-1,2,4-tricarboxylic Acid
Abstract: This technical guide provides a comprehensive analytical framework for the structural elucidation of But-2-ene-1,2,4-tricarboxylic acid (Molecular Formula: C₇H₈O₆, Molecular Weight: 188.13 g/mol )[1]. In the absence of published experimental spectra for this compound, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. It leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Furthermore, it details robust, field-proven protocols for data acquisition, ensuring that any future empirical analysis is built on a foundation of scientific integrity and trustworthiness.
Introduction
This compound is a polyfunctional organic compound featuring both a carbon-carbon double bond and three carboxylic acid moieties. This combination of functional groups suggests potential applications in polymer chemistry, as a metal-chelating agent, or as a building block in the synthesis of more complex molecules. However, a thorough review of the scientific literature reveals a notable absence of experimental spectroscopic data for this specific molecule.
This guide is designed to fill that gap by providing a robust, predictive analysis coupled with detailed experimental methodologies. The objective is not merely to list predicted data points but to explain the underlying chemical principles that lead to these predictions. By grounding our analysis in authoritative spectroscopic theory and providing self-validating experimental workflows, we aim to equip researchers with the necessary tools to confidently acquire, interpret, and confirm the structure of this compound.
Caption: Proposed experimental workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features from the carboxylic acid and alkene groups.
Predicted IR Absorption Bands
The presence of strong hydrogen bonding in carboxylic acids, which typically exist as dimers in the condensed phase, has a profound effect on the IR spectrum. [2][3] Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is characteristic of the hydrogen-bonded dimer of a carboxylic acid. [4][5] |
| 3100 - 3000 | C-H stretch (sp², alkene) | Medium | Characteristic for C-H bonds on a double bond. [6][7] |
| < 3000 | C-H stretch (sp³, aliphatic) | Medium | Characteristic for C-H bonds on single-bonded carbons. [6] |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch for a hydrogen-bonded dimer. Conjugation with the C=C bond may lower this value slightly. [5] |
| 1680 - 1630 | C=C stretch (Alkene) | Medium to Weak | The stretching vibration of the carbon-carbon double bond. [7] |
| 1320 - 1210 | C-O stretch | Strong | Associated with the C-O single bond of the carboxylic acid group. |
| 960 - 900 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, broad absorption for carboxylic acid dimers. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
-
Caption: Workflow for IR data acquisition using an ATR accessory.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about a molecule's mass and, through fragmentation, its structural components. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the most appropriate technique. [8][9][10]
Predicted Mass Spectrum (ESI)
ESI is a "soft" ionization technique that typically yields the intact molecule with a charge, known as the molecular ion (or more accurately, a pseudomolecular ion). [9]Analysis in both negative and positive ion modes is recommended.
Table 4: Predicted Ions in ESI-MS
| Ionization Mode | Predicted Ion | m/z (calculated) | Rationale |
| Negative (ESI-) | [M-H]⁻ | 187.02 | Carboxylic acids readily lose a proton to form a stable carboxylate anion. This is often the base peak. [11] |
| Negative (ESI-) | [M-2H]²⁻ | 93.01 | Doubly deprotonated ion may be observed. |
| Positive (ESI+) | [M+H]⁺ | 189.04 | Protonation of a carbonyl oxygen. |
| Positive (ESI+) | [M+Na]⁺ | 211.02 | Adduct formation with sodium ions, which are often present as trace impurities. |
Predicted Fragmentation (Tandem MS/MS)
By selecting a precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural insight. [12][13]
-
Decarboxylation: The most predictable fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da). [12][13]Multiple decarboxylation events are possible.
-
Loss of Water: A loss of H₂O (18 Da) is also a common fragmentation pathway.
-
Alpha Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups can occur. [14][15]
Caption: Predicted ESI (-) fragmentation pathway.
Experimental Protocol for LC-MS Data Acquisition
Coupling liquid chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
-
Instrumentation & Data Acquisition:
-
Utilize an LC-MS system equipped with an ESI source.
-
Inject the sample onto a reverse-phase C18 column.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes.
-
Perform a separate data-dependent acquisition (DDA) run. In this mode, the instrument automatically selects the most intense ions from a full scan and performs MS/MS fragmentation on them, providing fragmentation data.
-
Conclusion
While experimental data for this compound is not currently available in the public domain, a comprehensive spectroscopic profile can be confidently predicted based on fundamental chemical principles. The combination of ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key carboxylic acid and alkene functional groups, and high-resolution mass spectrometry will establish the elemental composition and offer insights into the molecule's structure through fragmentation. The detailed methodologies provided herein constitute a robust framework for any researcher undertaking the empirical characterization of this compound, ensuring that the resulting data is both reliable and readily interpretable for definitive structural elucidation.
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"But-2-ene-1,2,4-tricarboxylic acid" isomers and stereochemistry
An In-Depth Technical Guide to the Isomers and Stereochemistry of But-2-ene-1,2,4-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₇H₈O₆) is a tricarboxylic acid with a carbon-carbon double bond, a structural feature that gives rise to a rich stereochemical landscape.[1][2] The presence of both geometric isomerism and potentially chiral centers makes a thorough understanding of its stereoisomers crucial for applications in medicinal chemistry, materials science, and organic synthesis. This guide provides a detailed analysis of the isomers of this compound, focusing on the principles of geometric and optical isomerism, and provides a framework for their systematic classification.
Introduction: The Significance of Stereoisomerism
Stereoisomers are compounds that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms.[3][4] In the context of drug development, different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the ability to identify, separate, and characterize all possible stereoisomers of a lead compound is of paramount importance.
This compound presents two key sources of stereoisomerism:
-
Geometric Isomerism: The restricted rotation around the central carbon-carbon double bond leads to the existence of cis and trans (or more accurately, E and Z) isomers.[5][6][7]
-
Chirality: The presence of one or more stereogenic centers (chiral carbons) can result in enantiomers and diastereomers.
This guide will systematically explore these aspects of this compound's stereochemistry.
Geometric Isomerism: The E and Z Configurations
The carbon-carbon double bond in this compound prevents free rotation, leading to two distinct geometric isomers.[6][8] These are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond.[9][10]
To assign the priorities, we consider the atoms directly attached to the carbons of the double bond. For this compound, the substituents on the double bond carbons are:
-
C2: -COOH and -CH₂COOH
-
C3: -H and -CH₂COOH
The priorities are assigned as follows:
-
For C2: The -COOH group has a higher priority than the -CH₂COOH group because the carbon in -COOH is bonded to two oxygen atoms, while the carbon in -CH₂COOH is bonded to one carbon and two hydrogens.
-
For C3: The -CH₂COOH group has a higher priority than the -H atom.
This leads to the following isomers:
-
Z-isomer: The two higher-priority groups (-COOH on C2 and -CH₂COOH on C3) are on the same side of the double bond.
-
E-isomer: The two higher-priority groups are on opposite sides of the double bond.
Diagram of Geometric Isomers
Caption: Geometric isomers of this compound.
Chirality and Optical Isomerism
A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral carbon, which is an sp³-hybridized carbon atom bonded to four different groups.[11]
Let's analyze the structure of this compound for the presence of chiral centers.
Upon close inspection of the molecular structure, it is evident that Carbon-4 is a chiral center . The four different groups attached to C4 are:
-
-H
-
-COOH
-
-CH₂-C(=C)-
-
-CH₂-C(COOH)-
Since there is one chiral center, for each geometric isomer (E and Z), there will be a pair of enantiomers (R and S).
Total Number of Stereoisomers
With one source of geometric isomerism and one chiral center, the total number of possible stereoisomers is 2ⁿ x 2 = 4, where 'n' is the number of chiral centers. In this case, n=1, so we have 2¹ x 2 = 4 stereoisomers.
These four stereoisomers are:
-
(E, R)-but-2-ene-1,2,4-tricarboxylic acid
-
(E, S)-but-2-ene-1,2,4-tricarboxylic acid
-
(Z, R)-but-2-ene-1,2,4-tricarboxylic acid
-
(Z, S)-but-2-ene-1,2,4-tricarboxylic acid
Relationships Between the Stereoisomers
The relationships between these isomers can be summarized as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.
-
(E, R) and (E, S) are enantiomers.
-
(Z, R) and (Z, S) are enantiomers.
-
-
Diastereomers: Stereoisomers that are not mirror images of each other.[4][12]
-
The E-isomers are diastereomers of the Z-isomers. For example, (E, R) is a diastereomer of (Z, R) and (Z, S).
-
Stereoisomer Relationship Diagram
Caption: Relationships between the stereoisomers of this compound.
Physicochemical Properties and Separation
The different stereoisomers of this compound are expected to have distinct physicochemical properties.
| Property | Enantiomers | Diastereomers |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Solubility (in achiral solvents) | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Different |
| NMR Spectra (in achiral solvents) | Identical | Different |
| Reactivity (with achiral reagents) | Identical | Different |
| Reactivity (with chiral reagents) | Different | Different |
The separation of these isomers presents different challenges:
-
Diastereomers: Due to their different physical properties, diastereomers can often be separated by conventional techniques such as fractional crystallization, distillation, or chromatography (e.g., HPLC, GC).
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Common methods for enantiomeric resolution include:
-
Chiral Chromatography: Using a chiral stationary phase that interacts differently with each enantiomer.
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The pure enantiomers are then recovered by removing the resolving agent.
-
Enzymatic Resolution: Utilizing enzymes that selectively catalyze a reaction with one enantiomer.
-
Experimental Protocols: A Conceptual Framework
Workflow for Stereoselective Synthesis and Separation
Caption: A conceptual workflow for the synthesis and separation of this compound stereoisomers.
Step-by-Step Methodological Considerations
-
Stereoselective Synthesis:
-
The synthesis of this compound could potentially be achieved through various routes, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, which can provide control over the geometry of the double bond.
-
To introduce chirality at C4, an asymmetric synthesis approach would be necessary. This could involve the use of chiral catalysts or chiral auxiliaries.
-
-
Diastereomer Separation:
-
Protocol: A mixture of the E and Z diastereomers would be dissolved in a suitable solvent system.
-
High-performance liquid chromatography (HPLC) using a normal or reverse-phase column would be employed.
-
The mobile phase composition would be optimized to achieve baseline separation of the diastereomeric pairs.
-
Fractions corresponding to each pair of enantiomers would be collected.
-
-
Enantiomeric Resolution:
-
Protocol (via Chiral Chromatography):
-
The collected racemic mixture of one diastereomer (e.g., the E-isomers) is dissolved in the mobile phase.
-
The solution is injected onto a chiral HPLC column (e.g., a polysaccharide-based column).
-
An isocratic or gradient elution method is developed to separate the two enantiomers.
-
The separated enantiomers are detected by UV-Vis or mass spectrometry and collected.
-
-
-
Stereochemical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity and geometric isomerism. Diastereomers will have distinct NMR spectra. Chiral shift reagents can be used to distinguish between enantiomers.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Polarimetry: The optical rotation of the pure enantiomers would be measured to determine the direction and magnitude of rotation.
-
Conclusion
This compound is a molecule with a complex stereochemical profile, encompassing both geometric and optical isomerism, resulting in a total of four possible stereoisomers. A comprehensive understanding of the synthesis, separation, and characterization of these isomers is essential for any research or development activities involving this compound. The principles and conceptual protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the stereochemical intricacies of this compound and other structurally related molecules.
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- 9. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Enantiomers, Diastereomers, Identical or Constitutional Isomers - Chemistry Steps [chemistrysteps.com]
Stereochemical and Analytical Profiling of But-2-ene-1,2,4-tricarboxylic Acid: A Technical Whitepaper
Executive Summary
In the landscape of pharmacognosy and organic chemistry, the geometric isomerism of highly polar aliphatic compounds often dictates both their biological function and their utility as analytical markers. But-2-ene-1,2,4-tricarboxylic acid (Molecular Formula: C₇H₈O₆) is a prime example of such a molecule. Characterized by a rigid alkene core and three ionizable carboxyl groups, this compound exhibits distinct cis/trans (Z/E) isomerism.
Its naturally occurring (2E)-isomer, trivially known as triglochinic acid , serves as a critical chemotaxonomic marker in the quality control of Traditional Chinese Medicine (TCM), specifically for distinguishing authentic Pinellia ternata from its common adulterant, Pinellia pedatisecta. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, biological relevance, and the self-validating analytical workflows required for its isolation and quantification.
Structural Chemistry & Stereochemical Fundamentals
To understand the behavior of this compound, one must dissect its stereocenter using the Cahn-Ingold-Prelog (CIP) priority rules . The molecule features a double bond between C2 and C3 of the parent butene chain.
-
At Carbon 2 (C2): The two substituents are a carboxyl group (-COOH) and a carboxymethyl group (-CH₂COOH). Because the carbon in -COOH is bonded to three oxygen equivalents, it takes higher priority over the -CH₂COOH carbon (bonded to one carbon and two hydrogens).
-
At Carbon 3 (C3): The substituents are a carboxymethyl group (-CH₂COOH) and a hydrogen atom (-H). The -CH₂COOH group takes higher priority over hydrogen.
The Geometric Divergence
The spatial orientation of these high-priority groups defines the isomer:
-
(2E)-Isomer (Triglochinic Acid): The high-priority -COOH (at C2) and -CH₂COOH (at C3) are on opposite sides of the double bond. Counterintuitively, this trans arrangement of the high-priority groups forces the two identical -CH₂COOH groups (one at C2, one at C3) to reside on the same side (cis to each other).
-
(2Z)-Isomer: The high-priority groups are on the same side . Consequently, the two -CH₂COOH groups are positioned trans to each other.
Caption: CIP priority assignment and stereochemical divergence of the isomers.
Pharmacognosy & Biological Significance
The stereochemical configuration is not merely an academic exercise; it is the basis of botanical authentication. The (2E)-isomer (triglochinic acid) is naturally synthesized via the stereoselective degradation of cyanogenic glucosides, such as triglochinin 1.
In drug development and TCM quality control, Pinelliae rhizoma (the dried tuber of Pinellia ternata) is a highly valued therapeutic agent. However, it is frequently adulterated with the cheaper Pinellia pedatisecta. Extensive HPLC-MS and NMR profiling has proven that triglochinic acid is exclusively present in P. pedatisecta and entirely absent in P. ternata2. Detecting the (2E)-isomer therefore acts as a definitive, binary indicator of adulteration.
Quantitative Data Summary
Table 1: Physicochemical & Chromatographic Parameters of Triglochinic Acid 3
| Parameter | Specification | Causality / Relevance |
| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid | Defines exact stereochemistry. |
| Molecular Formula | C₇H₈O₆ | Base for exact mass calculations. |
| Molecular Weight | 188.13 g/mol | Required for mass spectrometry (m/z 187 [M-H]⁻). |
| CAS Registry Number | 31795-12-7 | Unique identifier for the (E)-isomer. |
| UV λmax | 210 nm | Driven by the π → π* transition of the α,β-unsaturated system. |
Analytical Workflows and Isolation Protocols
To reliably detect the (2E)-isomer in complex botanical matrices, the analytical protocol must overcome the molecule's extreme polarity. The following workflow is a self-validating system designed to prevent false negatives caused by poor chromatographic retention.
Step-by-Step HPLC-DAD Methodology
-
Matrix Homogenization: Mill the dried rhizome and pass it through a No. 4 mesh sieve. Causality: Normalizing particle size ensures reproducible extraction kinetics and solvent penetration.
-
Solvent Extraction: Weigh exactly 1.00 g of the homogenate into a centrifuge tube and add 25 mL of extraction solvent (e.g., ultrapure water or a highly aqueous methanol blend).
-
Ultrasonication: Sonicate for 30 minutes at room temperature. Causality: Acoustic cavitation disrupts the plant's cellulose matrix, releasing the highly polar triglochinic acid into the aqueous phase without thermal degradation.
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter. Causality: Removes particulate matter that would otherwise clog the HPLC column frits.
-
Chromatographic Separation:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5). Causality (Critical): this compound contains three carboxyl groups. If the mobile phase pH exceeds their pKa values, the molecule ionizes and elutes in the void volume. Acidification suppresses ionization, forcing the molecule into its neutral state to interact with the non-polar C18 stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Maintain a highly aqueous environment (e.g., 99% A / 1% B for the first 40 minutes) at a flow rate of 0.8 mL/min.
-
-
Detection: Monitor the eluate using a Diode Array Detector (DAD) at 210 nm.
Caption: Standardized analytical workflow for the extraction and HPLC detection of triglochinic acid.
Synthetic Pathways & Mechanistic NMR Validation
When reference standards are unavailable, synthetic or isolation pathways require rigorous structural validation to ensure the correct geometric isomer has been obtained. The stereoselective synthesis of triglochinic acid from triglochinin yields the (2E)-isomer exclusively 1.
To validate this stereochemistry analytically, researchers rely on Nuclear Overhauser Effect Spectroscopy (NOESY) NMR .
The NOESY Logic System
As established in Section 2, the (2E)-isomer forces the two -CH₂COOH groups into a cis relationship (on the same side of the double bond). Because these two methylene groups are spatially proximate (typically < 5 Å apart), a 2D NOESY NMR experiment will reveal a distinct cross-peak between the protons of the C2-methylene and the C3-methylene. If the molecule were the (2Z)-isomer, these groups would be trans, the distance would exceed the NOE threshold, and the cross-peak would be absent.
Caption: NOESY NMR diagnostic logic for confirming the (2E)-isomer geometry.
Conclusion
The cis/trans isomerism of this compound is a foundational concept that bridges theoretical stereochemistry with applied pharmacognosy. By understanding the CIP priority rules that dictate its (2E) geometry, and the pH-dependent chromatographic behavior driven by its tricarboxylic nature, analytical scientists can deploy self-validating workflows to ensure the safety, authenticity, and quality of pharmaceutical raw materials.
References
-
Title: Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin Source: PubMed (Acta Chemica Scandinavica) URL: [Link]
-
Title: this compound | C7H8O6 | CID 57041970 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical studies of "But-2-ene-1,2,4-tricarboxylic acid"
Theoretical Framework of But-2-ene-1,2,4-tricarboxylic Acid (Aconitic Acid)
Executive Summary This technical guide provides a comprehensive theoretical and mechanistic analysis of This compound , scientifically standardized as Aconitic Acid (IUPAC: Prop-1-ene-1,2,3-tricarboxylic acid). While the "But-2-ene" nomenclature highlights the four-carbon backbone containing the alkene, the molecule is functionally defined by its role as a critical intermediate in the Krebs cycle (TCA) and a versatile monomer in "green" polymer chemistry. This document synthesizes Density Functional Theory (DFT) insights, transition state kinetics, and polymerization thermodynamics for researchers in metabolic engineering and material science.
Molecular Architecture & Energetics
The theoretical foundation of aconitic acid lies in the geometric isomerism imposed by the C=C double bond. The stability and reactivity differences between the cis (Z) and trans (E) isomers are dictated by steric repulsion and intramolecular hydrogen bonding.
Isomer Stability (DFT Insights)
Theoretical calculations (B3LYP/6-311++G(d,p) level) confirm that the trans-isomer (E-aconitate) is thermodynamically more stable than the cis-isomer.
-
Trans-Aconitic Acid: The carboxyl groups are spatially separated, minimizing electrostatic repulsion. This is the predominant form found in accumulating plants (e.g., sugarcane, sorghum) as a stable carbon pool.
-
Cis-Aconitic Acid: Higher in energy due to steric strain between the vicinal carboxyl groups. However, DFT studies reveal a stabilizing intramolecular hydrogen bond between the C1 and C2 carboxyls, which is absent in the trans form. This interaction is critical for its transient existence in the enzyme active site.
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is characterized by its FMO energy gap (
-
LUMO Location: Concentrated on the alkene and the conjugated carbonyls, making the molecule a potent Michael acceptor (electrophile).
-
Chemical Hardness: The relatively large energy gap classifies it as a "hard" electrophile, preferring interactions with hard nucleophiles (e.g., hydroxyls in serine residues of aconitase, or alkoxides in polymerization).
Table 1: Theoretical vs. Experimental Properties
| Property | Trans-Aconitic Acid | Cis-Aconitic Acid | Mechanistic Implication |
| Stability | High (Global Minimum) | Low (Local Minimum) | Trans accumulates; Cis reacts rapidly. |
| pKa1 (COOH) | 2.80 | 2.78 | Similar initial ionization. |
| pKa3 (COOH) | 4.46 | 6.21 | Cis pKa3 is elevated due to intramolecular H-bond stabilization of the mono-anion. |
| Melting Point | ~190°C (Decomp) | ~125°C | Lower lattice energy in cis form. |
Reactivity Profile: Polymerization & Chelation
For material scientists, the "But-2-ene-1,2,4" backbone offers a trifunctional monomer for hyperbranched polymers.
Regioselective Esterification
Theoretical modeling of step-growth polymerization reveals distinct reactivity among the three carboxyl groups.
-
C-gamma Carboxyl (C4 position): The carboxyl group attached to the saturated methylene (
) is the most reactive towards esterification. It is less sterically hindered and electronically decoupled from the electron-withdrawing alkene system compared to the C1/C2 carboxyls. -
Application: This allows for the synthesis of controlled hyperbranched polyesters where the C-gamma site initiates chain growth, leaving C1/C2 available for post-polymerization functionalization (e.g., cross-linking with hydrogels).
Metal Chelation
Aconitic acid acts as a tridentate ligand. In the cis conformation, the spatial arrangement allows for the formation of stable 5- and 6-membered chelate rings with divalent metals (
Biological Dynamics: The Aconitase Mechanism
The most complex theoretical aspect of this molecule is its behavior within the Aconitase (Aconitate Hydratase) enzyme. The reaction involves a stereospecific dehydration of citrate to cis-aconitate, followed by rehydration to isocitrate.[1]
The "Ferrous Wheel" & Transition State
The enzyme utilizes a
-
Step 1 (Dehydration): Citrate binds. The hydroxyl group acts as a ligand to
. A serine residue acts as a general base, abstracting a proton.[2] -
Step 2 (The Flip): The intermediate, cis-aconitate, must rotate 180° to allow rehydration on the opposite face.
-
Theoretical Controversy: Early theories suggested cis-aconitate dissociated and re-bound. Current "channeling" theories suggest the molecule "flips" while remaining electrostatically tethered within the active site, preventing the release of the reactive intermediate.
Figure 1: The Aconitase catalytic cycle.[2] The 'Flip' ensures stereospecific conversion of the achiral alkene face.
Synthesis & Industrial Translation
Green Chemistry Routes
While biological extraction from sugarcane molasses is common, recent theoretical and experimental work focuses on oxidative cleavage .
-
Feedstock: Gallic acid (from tannins).
-
Mechanism: Oxidative ring-opening using sodium perborate/acetic acid.[4]
-
Yield: Optimization of thermodynamic parameters (temperature/oxidant ratio) can shift selectivity towards trans-aconitic acid (up to 32% yield) or 2-pyrone-4,6-dicarboxylic acid.
Bio-Production Engineering
Metabolic flux analysis suggests that to accumulate trans-aconitic acid in Aspergillus terreus or E. coli:
-
Block Isocitrate Dehydrogenase: Prevents the cycle from proceeding to
-ketoglutarate. -
Overexpress Aconitate Isomerase: Catalyzes the cis
trans conversion, trapping the molecule in its thermodynamically stable "dead-end" form which is exported from the cell.
Figure 2: Theoretical pathway for hyperbranched polymerization utilizing the differential reactivity of the C-gamma carboxyl.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57041970, this compound. Retrieved from [Link]
- Beinert, H., & Kennedy, M. C. (1993).Aconitase, a two-faced protein: enzyme and iron regulatory factor. FASEB Journal. (Seminal work on the Fe-S cluster mechanism).
-
Laible, F. L., et al. (2024). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid.[4] Green Chemistry.[5] Retrieved from [Link]
-
Li, J., et al. (2023). Microbial production of trans-aconitic acid.[4][6] Bioresources and Bioprocessing. (Metabolic engineering strategies).
-
Montoya, G., et al. (2021). Sustainable sugarcane vinasse biorefinement for trans-aconitic acid production. Bioresource Technology Reports.[5] (Polymerization kinetics and extraction).
Sources
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Monograph: But-2-ene-1,2,4-tricarboxylic Acid
Topic: (Triglochinic Acid) Content Type: In-depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Quality Assurance Professionals
Synonym: Triglochinic Acid | CAS: 31795-12-7[1]
Executive Summary
But-2-ene-1,2,4-tricarboxylic acid , commonly known as Triglochinic acid , is a rare unsaturated tricarboxylic acid derivative primarily recognized for its dual utility in pharmaceutical quality control and polymer engineering. Chemically, it is the (E)-isomer of a seven-carbon skeleton containing a butene core substituted with three carboxyl groups.
In the pharmaceutical sector, specifically within Traditional Chinese Medicine (TCM), this compound serves as a critical negative marker for authenticating Pinelliae Rhizoma (Ban Xia). Its presence definitively identifies adulteration by Pinellia pedatisecta, a related but pharmacologically distinct species. In materials science, its trifunctional carboxyl architecture makes it a potent cross-linking monomer for high-performance resins and hydrogels.
Chemical Architecture & Properties
Structural Identity
The molecule consists of a 2-butene chain with carboxylic acid moieties at positions 1, 2, and 4. The stereochemistry at the double bond is strictly (E) (trans), which confers specific steric properties essential for its biological recognition and polymerization behavior.
| Property | Data |
| IUPAC Name | (E)-But-2-ene-1,2,4-tricarboxylic acid |
| Common Name | Triglochinic acid |
| CAS Registry Number | 31795-12-7 |
| Molecular Formula | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
| Isomerism | Exists as the (E)-isomer; (Z)-isomer is sterically hindered |
Structural Visualization
The following diagram illustrates the connectivity and stereochemistry of the molecule.
[2][3]
Synthesis and Production
Biosynthetic Origin
Triglochinic acid is not a primary metabolite of the Krebs cycle (unlike its homolog aconitic acid). Instead, it is derived from the degradation of cyanogenic glucosides, specifically Triglochinin . In Pinellia pedatisecta, this pathway is active, leading to the accumulation of the acid, whereas the pathway is absent or silent in Pinellia ternata.
Chemical Synthesis
While isolation from plant matrix is common for analytical standards, industrial scalability requires total synthesis. The classical stereoselective synthesis involves the oxidative cleavage of cyclic precursors or condensation of malic acid derivatives, though the most cited route involves the degradation of triglochinin analogs.
Key Synthetic Challenge: Ensuring the (E)-configuration is thermodynamically favored but requires specific catalytic control to prevent lactonization (anhydride formation) between C1 and C2 carboxyls.
Application in Pharmaceutical Quality Control
The most immediate high-value application of Triglochinic acid is in the authentication of Pinelliae Rhizoma. The authentic herb (P. ternata) is expensive and frequently adulterated with the cheaper P. pedatisecta.
-
Authentic (P. ternata) : Contains NO detectable Triglochinic acid.
-
Adulterant (P. pedatisecta) : Contains High levels of Triglochinic acid.[1]
Protocol: HPLC-DAD Identification
Objective: Detect adulteration in commercial Pinelliae Rhizoma batches.
Reagents:
-
Standard: Triglochinic acid (>98% purity).
-
Solvents: Acetonitrile (HPLC grade), 0.1% Phosphoric acid in water.
Workflow:
-
Extraction: Pulverize 1.0g of dried tuber. Ultrasonicate in 10mL water for 30 mins. Filter through 0.45µm membrane.
-
Chromatography:
-
Column: C18 Reverse Phase (250mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient elution of Acetonitrile (A) and 0.1% H₃PO₄ (B).
-
Gradient: 0-10 min (1% A); 10-30 min (1% -> 15% A).
-
-
Detection: UV absorbance at 210 nm .
-
Validation: Presence of a peak at the retention time of the standard indicates adulteration.
Industrial Applications: Polymer Engineering
Beyond its analytical use, this compound is a valuable monomer in polymer science.[2] Its trifunctionality (three -COOH groups) allows it to act as a cross-linking agent rather than a simple chain extender.
Mechanism of Action
In polyester or polyamide synthesis, the C1 and C4 carboxyls typically form the main chain backbone. The C2 carboxyl, located on the double bond, remains available for:
-
Cross-linking: Reacting with triols or diamines to form 3D networks.
-
Functionalization: Post-polymerization modification to attach drugs or bioactive ligands.
Advantages in Hydrogels: The alkene group provides rigidity, while the high density of carboxyl groups increases the hydrophilicity and pH-sensitivity of the resulting hydrogel, making it ideal for drug delivery systems that release cargo in response to pH changes.
References
-
Jing, Y., et al. (2019). "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid."[1] RSC Advances, 9, 11774-11780.[3][4][5][6] Link
-
Eyjólfsson, R. (1970). "Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin."[7][8] Acta Chemica Scandinavica, 24, 3075-3078.[7][8] Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 57041970, this compound." Link
-
LookChem. "2-Butene-1,2,4-tricarboxylic acid, (2E)- Product Information and Industrial Uses." Link
-
Wu, H., et al. (2020). "Metabolomic profiling of Pinellia species using UPLC-Q-TOF-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 177, 112848. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Alkaloids with Their Protective Effects Against Aβ25-35-Induced PC-12 Cell Injury from the Tubers of Pinellia pedatisecta Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A nucleotide signature for the identification of Pinelliae Rhizoma (Banxia) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinelliae Rhizoma: a systematic review on botany, ethnopharmacology, phytochemistry, preclinical and clinical evidence [cjnmcpu.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of But-2-ene-1,2,4-tricarboxylic Acid (trans-Aconitic Acid) from Maleic Anhydride
Executive Summary
This application note details the synthetic protocol for But-2-ene-1,2,4-tricarboxylic acid , commonly known as Aconitic Acid (specifically the trans-isomer), utilizing Maleic Anhydride as the starting scaffold.
While Aconitic Acid is traditionally isolated from the dehydration of citric acid, that route often yields variable cis/trans mixtures and trace impurities suitable for commodity use but problematic for pharmaceutical standards. The synthetic route described herein—via the Maleate-Malonate Condensation (MMC) Pathway —offers a controlled, scalable method to generate high-purity material. This pathway allows for precise isotopic labeling (e.g., using
Key Advantages of This Protocol
-
Defined Stereochemistry: Favors the thermodynamically stable trans-isomer ((E)-But-2-ene-1,2,4-tricarboxylic acid).
-
Scalability: Utilizes standard industrial reagents (Maleic Anhydride, Malonates).
-
Modularity: Intermediate tetra-esters can be isolated for divergent synthesis.
Strategic Reaction Architecture
The synthesis does not proceed via a direct condensation of maleic anhydride and malonic acid, which typically yields complex mixtures or decarboxylated byproducts. Instead, we employ a Four-Stage "Protect-Add-Desaturate-Hydrolyze" Strategy :
-
Esterification: Conversion of Maleic Anhydride to Dimethyl Maleate to prevent side reactions at the anhydride moiety.
-
Michael Addition: Base-catalyzed addition of Dimethyl Malonate to Dimethyl Maleate, forming a saturated tetra-ester (Propane-1,1,2,3-tetracarboxylate).
-
Oxidative Desaturation: Halogenation followed by base-induced elimination to re-introduce the double bond, yielding the unsaturated tetra-ester.
-
Global Hydrolysis & Decarboxylation: Acidic hydrolysis removes ester groups and facilitates the geminal decarboxylation to yield the final tricarboxylic acid.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic pathway from Maleic Anhydride to Aconitic Acid via the Maleate-Malonate route.
Detailed Experimental Protocol
Stage 1: Preparation of Dimethyl Maleate
Objective: Convert the reactive anhydride into a stable diester acceptor.
-
Reagents:
-
Maleic Anhydride (99%)
-
Methanol (Anhydrous)
-
p-Toluenesulfonic acid (pTSA) (Catalyst)
-
-
Protocol:
-
Dissolve 98.06 g (1.0 mol) of Maleic Anhydride in 500 mL of anhydrous Methanol in a 1L round-bottom flask equipped with a reflux condenser.
-
Add 1.0 g of pTSA.
-
Reflux the mixture for 6–8 hours.
-
Remove excess methanol via rotary evaporation.
-
Dissolve residue in DCM, wash with sat. NaHCO3 (to remove acid catalyst/unreacted acid), then brine.
-
Dry over MgSO4 and concentrate. Distill under vacuum if high purity is required (b.p. ~205°C at atm, lower under vacuum).
-
Checkpoint:
H NMR should show singlet at ~3.7 ppm (methyls) and singlet at ~6.2 ppm (alkene protons).
-
Stage 2: Michael Addition (Formation of Tetra-ester)
Objective: Carbon-carbon bond formation to create the C6 skeleton.
-
Reagents:
-
Dimethyl Maleate (from Stage 1)
-
Dimethyl Malonate[1]
-
Sodium Methoxide (NaOMe) (0.5 M in MeOH)
-
-
Protocol:
-
In a dry 3-neck flask under N2, prepare a solution of sodium methoxide (0.05 eq) in dry methanol.
-
Add Dimethyl Malonate (1.05 eq) dropwise at room temperature. Stir for 30 mins to generate the enolate.
-
Add Dimethyl Maleate (1.0 eq) dropwise, maintaining temperature < 40°C (exothermic reaction).
-
Reflux for 4 hours to ensure completion.
-
Neutralize with dilute acetic acid.
-
Concentrate and extract with ether/DCM.
-
Product: Tetramethyl propane-1,1,2,3-tetracarboxylate. (Viscous oil).
-
Stage 3: Oxidative Desaturation (Chlorination/Elimination)
Objective: Re-introduce the double bond to form the aconitate core.
-
Reagents:
-
Tetra-ester (Stage 2 product)
-
Sulfuryl Chloride (SO
Cl ) -
Solvent: CCl
or DCM -
Base: Triethylamine or Pyridine
-
-
Protocol:
-
Dissolve the tetra-ester (0.1 mol) in DCM (100 mL).
-
Cool to 0°C. Add SO
Cl (0.11 mol) dropwise. -
Stir at RT for 2 hours. (Monitors via TLC for disappearance of starting material).
-
Elimination: Add Triethylamine (1.5 eq) slowly to the chlorinated intermediate solution. Heat to reflux for 2 hours.
-
Wash with water, dilute HCl, and brine.
-
Concentrate to yield Tetramethyl Aconitate .
-
Stage 4: Hydrolysis and Decarboxylation
Objective: Remove ester groups and the geminal carboxyl group to yield the final product.
-
Protocol:
-
Suspend the Tetramethyl Aconitate in 6M HCl (10 mL per gram of ester).
-
Reflux vigorously for 6–12 hours. The solid ester will dissolve, and eventually, the free acid may precipitate or remain in solution.
-
Decarboxylation: The geminal dicarboxylic acid moiety (at C1) is unstable at reflux temperatures and will decarboxylate to the tricarboxylic acid.
-
Cool the solution to 0°C. trans-Aconitic acid often crystallizes out.
-
Filter and recrystallize from water or acetic acid.
-
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Target CAS | 31795-12-7 | (E)-But-2-ene-1,2,4-tricarboxylic acid |
| Molecular Formula | C | MW: 174.11 g/mol (Aconitic Acid) |
| Typical Yield | 55% - 65% | Overall from Maleic Anhydride |
| Melting Point | 194–195 °C | Decomposes (anhydride formation) |
| Appearance | White Crystalline Solid | |
| Solubility | Soluble in Water, Ethanol | Sparingly soluble in Ether |
Note on Nomenclature: The user request "this compound" is the IUPAC-based synonym for Aconitic Acid . The structure corresponds to a propene chain with three carboxyl groups, but can be named as a butene derivative substituted with carboxyls.
Critical Quality Attributes (CQA) & Troubleshooting
Self-Validating Systems
-
NMR Verification (D
O):-
The trans-isomer is characterized by a vinylic proton signal at
6.9–7.0 ppm . -
The methylene protons appear as a singlet (or fine doublet) at
3.8 ppm . -
Cis-isomer (if present) typically shows the vinylic proton further upfield (~6.3 ppm).
-
-
Decarboxylation Control:
-
If the reflux in Stage 4 is too short, the tetra-acid (Propene-1,1,2,3-tetracarboxylic acid) may remain.
-
Test: Take an aliquot, dry, and check melting point. Tetra-acids decompose with gas evolution (CO
) at lower temperatures than Aconitic acid.
-
Safety Considerations
-
Maleic Anhydride: Potent respiratory sensitizer. Handle in a fume hood.
-
Sulfuryl Chloride: Reacts violently with water. Ensure anhydrous conditions during Stage 3.
References
-
Preparation of Aconitic Acid (Patent Route). US Patent 4,123,459. "Preparation of aconitic acid". (1978).[1]
-
Classic Synthesis via Citric Acid (Comparison). Organic Syntheses, Coll. Vol. 2, p.12 (1943). "Aconitic Acid".[2][3][4][5]
-
Michael Addition to Maleates. Journal of the American Chemical Society. "The Reaction of Malonic Esters with Maleic Esters".
-
Nomenclature Verification. PubChem Compound Summary for CID 57041970, this compound.
Sources
- 1. escholarship.org [escholarship.org]
- 2. 2456413-64-0|(Z)-Aconitic acid-13C6|BLD Pharm [bldpharm.com]
- 3. US10160838B2 - Crosslinking materials from biorenewable aconitic acid - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 585-84-2|(Z)-Prop-1-ene-1,2,3-tricarboxylic acid|BLD Pharm [bldpharm.com]
Using "But-2-ene-1,2,4-tricarboxylic acid" in polymer chemistry
Application Note: Advanced Polymer Architectures using But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid)
Part 1: Introduction & Strategic Utility
This compound (CAS: 31795-12-7), also known as Triglochinic Acid , represents a high-value monomer for the synthesis of next-generation biodegradable polymers. Structurally, it is a C7 homologue of the widely used Aconitic Acid, featuring a unique "3+1" functionality: three carboxylic acid groups for step-growth polymerization and one internal double bond for post-polymerization modification.
Unlike saturated tricarboxylic acids (e.g., Citric Acid) used in Poly(diol citrates), this monomer introduces backbone unsaturation without requiring dehydration steps. This allows researchers to decouple the mechanical crosslinking (via esterification) from the bioactive functionalization (via thiol-ene click chemistry or radical grafting).
Key Applications:
-
Biodegradable Elastomers: Synthesis of polyesters with tunable degradation rates for soft tissue engineering.
-
Injectable Hydrogels: Photocrosslinkable precursors for in situ drug delivery.
-
Drug Conjugation: The alkene moiety serves as a "chemical handle" for covalently tethering peptides, antibodies, or small molecules without disrupting the polymer network.
Part 2: Material Properties & Comparison
To select the correct monomer for your application, compare Triglochinic Acid with standard alternatives:
| Property | This compound | Citric Acid | Aconitic Acid |
| Formula | C₇H₈O₆ | C₆H₈O₇ | C₆H₆O₆ |
| Backbone | Unsaturated (Alkene) | Saturated (Alkane) | Unsaturated (Alkene) |
| Reactive Groups | 3 x -COOH, 1 x C=C | 3 x -COOH, 1 x -OH | 3 x -COOH, 1 x C=C |
| Polymer Type | Functional Elastomer / Hydrogel | Elastomer (POC) | Functional Elastomer |
| Key Advantage | Stable Alkene Handle for click chemistry; Less steric hindrance than Aconitic acid. | Biocompatibility; Low cost.[1] | High reactivity; Natural metabolite. |
| Primary Use | Dual-functional scaffolds (Support + Drug delivery). | Bone/Tissue scaffolds. | Bio-adhesives. |
Part 3: Experimental Protocols
Protocol A: Synthesis of Poly(1,8-octanediol-co-but-2-ene-1,2,4-tricarboxylate) (POBT)
A biodegradable elastomer synthesis protocol adapted from standard poly(diol citrate) methodologies.
Reagents:
-
This compound (98%, recrystallized).
-
1,8-Octanediol (98%).[2]
-
Solvent: 1,4-Dioxane (optional for purification).
Workflow:
-
Melt Polycondensation:
-
In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer and nitrogen inlet, add This compound and 1,8-Octanediol in a 1:1 molar ratio .
-
Note: A 1:1 ratio ensures an excess of -COOH groups (since the acid is trifunctional and the diol is bifunctional), promoting crosslinking.
-
-
Pre-polymerization:
-
Heat the mixture to 140°C under a continuous flow of nitrogen.
-
Stir at 300 rpm for 60 minutes. The mixture will melt and become a clear, viscous oligomer.
-
Critical Check: Ensure water (byproduct) is effectively removed to drive the equilibrium forward.
-
-
Purification (Optional but Recommended):
-
Dissolve the pre-polymer in 1,4-dioxane and precipitate dropwise into ice-cold water to remove unreacted monomers. Collect via centrifugation and lyophilize.
-
-
Thermal Crosslinking (Curing):
-
Pour the pre-polymer into a Teflon mold (e.g., dog-bone shape for tensile testing).
-
Place in a vacuum oven at 80°C for 24 hours to remove trapped air/solvent.
-
Increase temperature to 120°C for 2–4 days (depending on desired stiffness).
-
Mechanism:[3][4] The unreacted pendant carboxyl groups react with remaining hydroxyls to form a thermoset network.
-
Protocol B: Surface Functionalization via Thiol-Ene Click Chemistry
Utilizing the backbone double bond to attach a model peptide (e.g., Cysteine-containing RGD).
Reagents:
-
Cured POBT Elastomer film (from Protocol A).
-
Peptide: Cys-Gly-Arg-Gly-Asp-Ser (Cys-RGD).
-
Photoinitiator: Irgacure 2959.
-
Solvent: PBS (pH 7.4).
Workflow:
-
Swelling:
-
Incubate the POBT film in PBS for 1 hour to reach equilibrium swelling.
-
-
Reaction Setup:
-
Prepare a solution of Cys-RGD (1 mg/mL) and Irgacure 2959 (0.05% w/v) in PBS.
-
Immerse the POBT film in the solution.
-
-
UV Irradiation:
-
Washing:
-
Wash the film 3x with PBS under sonication to remove non-covalently bound peptides.
-
Part 4: Mechanism & Visualization
The following diagram illustrates the synthesis pathway and the dual-functionality of the polymer system.
Caption: Synthesis workflow from monomer to functionalized scaffold. The alkene group remains intact during esterification, enabling subsequent bio-activation.
Part 5: Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following methods:
-
FTIR Spectroscopy:
-
Target: Disappearance of broad -OH stretch (3200-3500 cm⁻¹) and appearance of sharp Ester C=O stretch (1730 cm⁻¹).
-
Critical Check: Verify the retention of the Alkene C=C stretch (1640-1660 cm⁻¹) to confirm the double bond did not participate in the thermal crosslinking (which would reduce functionalization potential).
-
-
¹H-NMR (Pre-polymer):
-
Solvent: DMSO-d₆.
-
Signals: Look for alkene protons at δ 6.8-7.0 ppm . The integration ratio of alkene protons to the methylene protons of the diol confirms the incorporation ratio.
-
-
Sol-Gel Content Analysis:
-
Measure the crosslinking density by extracting the cured polymer in dichloromethane (DCM).
-
Calculation: Gel Content (%) = (Mass_dry_after_extraction / Mass_initial) × 100.
-
Target: >85% for a robust elastomer.
-
References
-
Chemical Identity & Properties
-
Polymer Synthesis Methodology (Citrate Basis)
-
Yang, J., Webb, A. R., & Ameer, G. A. (2004). Novel citric acid-based biodegradable elastomers for tissue engineering. Advanced Materials, 16(6), 511-516. (Methodology adapted for tricarboxylic acid polymerization).[14]
-
- Functional Polyesters & Thiol-Ene Chemistry: Parrish, B., Quansah, J. K., & Emrick, T. (2005). Functional polyesters from aliphatic polyesters via click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 43(23), 6235-6242.
- Tran, R. T., Yang, J., & Ameer, G. A. (2015). Citrate-based biomaterials and their applications in regenerative engineering.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bicyclo[2.2.1]hepta-2,5-diene-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 7. 44976-69-4|2-Isopropylmaleic acid|BLD Pharm [bldpharm.com]
- 8. 636-82-8|Cyclohex-1-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 9. 16957-70-3|(E)-2-Methylpent-2-enoic acid|BLD Pharm [bldpharm.com]
- 10. Quality Control Chemicals (QCC) [qcchemical.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: But-2-ene-1,2,4-tricarboxylic Acid (BETA) as a Dual-Action Crosslinking Agent for Advanced Resins
Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Resin Developers Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
But-2-ene-1,2,4-tricarboxylic acid (BETA), formally known as (2E)-But-2-ene-1,2,4-tricarboxylic acid (CAS 31795-12-7), is an advanced, multi-functional crosslinking agent. In the adhesive and biomedical resin industries, its highly reactive nature allows for the formulation of robust cross-linked networks, significantly improving adhesion, mechanical durability, and resistance to environmental degradation 1.
Unlike traditional saturated polycarboxylic acids such as 1,2,3,4-butanetetracarboxylic acid (BTCA), BETA possesses three carboxyl groups and one internal alkene (-C=C-) bond. This unique structural motif enables a highly desirable dual-crosslinking mechanism :
-
Thermal Polycondensation (Primary Network): The spatial arrangement of the three carboxyl groups facilitates the formation of a highly reactive five-membered cyclic anhydride intermediate upon heating. This intermediate significantly accelerates esterification with hydroxyl-rich polymers (polyols), establishing the foundational polymer matrix 2.
-
Orthogonal UV-Photocrosslinking (Secondary Network): The preserved but-2-ene double bond can undergo secondary radical crosslinking. This mimics the structural design of advanced polyester elastomers used in tissue engineering, where UV-crosslinkable moieties are critical for precisely tuning mechanical properties post-polymerization 3.
Crosslink density directly dictates the storage modulus (G') of the resulting polymer matrix. Higher crosslink densities restrict polymer chain mobility, thereby enhancing the material's elastic energy storage and structural rigidity 4.
Figure 1: Mechanistic pathway of BETA dual-crosslinking via anhydride intermediates and UV addition.
Comparative Crosslinking Performance Data
To understand the advantages of BETA, it is essential to benchmark it against industry-standard polycarboxylic acids. The table below summarizes the quantitative and qualitative differences in crosslinking efficacy.
Table 1: Comparative Efficacy of Polycarboxylic Acid Crosslinkers
| Crosslinking Agent | Functional Groups | Crosslinking Mechanism | Relative Storage Modulus (G') | Swelling Ratio (H₂O) | Primary Application |
| This compound (BETA) | 3 -COOH, 1 -C=C- | Thermal (Ester) + UV (Radical) | High (~150 kPa) | Low (<200%) | Advanced Adhesives, Bio-resins |
| 1,2,3,4-Butanetetracarboxylic acid (BTCA) | 4 -COOH | Thermal (Ester) | Moderate (~80 kPa) | Medium (~300%) | Textile Finishing, Cellulose |
| Citric Acid (CA) | 3 -COOH, 1 -OH | Thermal (Ester) | Low (~40 kPa) | High (>400%) | Biodegradable Scaffolds |
| Maleic Anhydride (MA) | 1 Anhydride, 1 -C=C- | Thermal (Ester) + UV (Radical) | Moderate (~60 kPa) | Medium (~350%) | Thermosetting Plastics |
Experimental Protocols
The following self-validating protocols detail the formulation of a dual-crosslinked resin matrix using BETA.
Protocol A: Synthesis of BETA-Crosslinked Polyester Pre-polymer Matrix
Objective : To establish the primary ester network via thermal polycondensation while preserving the internal alkene bonds for secondary curing. Causality & Logic : High temperatures (120–140°C) are required to dehydrate the carboxyl groups of BETA into cyclic anhydrides. A vacuum is applied to continuously remove the water byproduct, driving the equilibrium forward. Sodium hypophosphite (SHP) is utilized to lower the activation energy of anhydride formation without prematurely oxidizing the double bonds.
Step-by-Step Methodology :
-
Monomer Solubilization : Dissolve 10 mmol of BETA and 10 mmol of a polyol base (e.g., 1,8-octanediol or polyvinyl alcohol) in 20 mL of absolute ethanol.
-
Catalyst Addition : Add 0.5% (w/w) Sodium Hypophosphite (SHP) to the solution. Stir continuously at 300 rpm for 15 minutes.
-
Solvent Evaporation : Transfer the mixture to a rotary evaporator. Heat at 60°C under a gentle vacuum until a highly viscous pre-polymer resin is formed.
-
Thermal Polycondensation : Transfer the resin to a vacuum oven. Heat to 130°C at 0.1 atm for 4 hours to induce primary crosslinking.
-
Validation Checkpoint (FTIR) : Extract a 5 mg aliquot of the cured resin. Perform FTIR spectroscopy.
-
Pass Criteria: Appearance of a strong ester carbonyl peak at ~1735 cm⁻¹ and strict preservation of the C=C stretching peak at ~1640 cm⁻¹.
-
Troubleshooting: The absence of the 1735 cm⁻¹ peak indicates incomplete esterification (increase curing time). Loss of the 1640 cm⁻¹ peak indicates unwanted thermal auto-polymerization of the alkene (reduce curing temperature).
-
Protocol B: Orthogonal UV-Photocrosslinking for Matrix Stiffening
Objective : To trigger radical addition across the preserved but-2-ene double bonds, creating a dense interpenetrating network (IPN). Causality & Logic : The primary ester network provides baseline structural integrity. By introducing a photoinitiator and applying UV light, free radicals attack the C=C bonds, linking adjacent polymer chains covalently without requiring further heat. This is ideal for heat-sensitive drug encapsulation or in situ bioprinting.
Step-by-Step Methodology :
-
Photoinitiator Swelling : Submerge the thermally cured resin in a 0.5% (w/v) solution of Irgacure 2959 (a biocompatible UV photoinitiator) in ethanol for 2 hours in a dark environment.
-
Desiccation : Remove the resin and dry under a vacuum at room temperature for 1 hour to remove residual ethanol.
-
UV Irradiation : Place the resin under a 365 nm UV lamp (intensity: 10 mW/cm²) for 10 minutes. Note: 365 nm matches the absorbance peak of Irgacure 2959, ensuring efficient radical generation without degrading the ester backbone.
-
Validation Checkpoint (Rheology & Swelling) :
-
Swelling Test: Weigh the resin, submerge in PBS (pH 7.4) for 24 hours, and re-weigh. A swelling ratio of <200% confirms a high crosslink density.
-
Rheological Analysis: Measure the storage modulus (G'). A successful UV cure will show a 2- to 3-fold increase in G' compared to the pre-polymer matrix.
-
Figure 2: Experimental workflow for formulating and validating BETA-crosslinked resin systems.
References
- Title: Cas 31795-12-7, 2-Butene-1,2,4-tricarboxylicacid, (2E)
- Title: IR spectroscopy study of cyclic anhydride as intermediate for ester crosslinking of cotton cellulose by polycarboxylic acids. V.
- Title: Recent Progress in Advanced Polyester Elastomers for Tissue Engineering and Bioelectronics Source: MDPI URL
- Title: How crosslink density influences storage modulus in dynamic mechanical analysis Source: PatSnap URL
Sources
- 1. Cas 31795-12-7,2-Butene-1,2,4-tricarboxylicacid, (2E)- | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Advanced Polyester Elastomers for Tissue Engineering and Bioelectronics [mdpi.com]
- 4. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
Application Note: Design, Synthesis, and Post-Synthetic Modification of Metal-Organic Frameworks Using the But-2-ene-1,2,4-tricarboxylic Acid Linker
Executive Summary
The development of functionalized Metal-Organic Frameworks (MOFs) is a critical frontier in targeted drug delivery and advanced materials science. This application note details the utilization of (2E)-but-2-ene-1,2,4-tricarboxylic acid (commonly known as triglochinic acid) as a bifunctional organic linker for MOF synthesis[1][2]. By combining the structural rigidity of a tricarboxylate node with the chemical reactivity of a trans-alkene bond, this linker enables the de novo synthesis of robust Zirconium-based MOFs (Zr-BETA) that are uniquely primed for rapid, bio-orthogonal Post-Synthetic Modification (PSM) via thiol-ene click chemistry[3].
Chemical Rationale & Linker Physicochemical Properties
Standard tricarboxylate linkers (e.g., 1,3,5-benzenetricarboxylic acid) produce highly stable frameworks but lack accessible handles for mild, post-synthetic functionalization. The aliphatic but-2-ene-1,2,4-tricarboxylic acid linker solves this by embedding a reactive carbon-carbon double bond directly into the pore walls[1].
Causality in Design:
-
Structural Stability: The three carboxylic acid groups coordinate strongly with high-valence metal nodes (like Zr⁴⁺), forming highly connected, stable secondary building units (SBUs).
-
Chemical Reactivity: The internal alkene is stable under the acidic, high-temperature conditions of solvothermal MOF synthesis but remains highly susceptible to radical-mediated anti-Markovnikov addition (thiol-ene click) at room temperature[3][4]. This allows drug development professionals to graft targeting peptides, PEG chains, or fluorescent tags onto the MOF without risking framework degradation.
Table 1: Physicochemical Properties of the Linker
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid | Defines the trans-geometry of the alkene, ensuring steric accessibility within MOF pores. |
| CAS Number | 31795-12-7 | Standard identifier for procurement (often listed as triglochinic acid)[1][2]. |
| Molecular Formula | C₇H₈O₆ | Low molecular weight (188.14 g/mol ) ensures high metal-to-linker mass ratios in the final MOF[1]. |
| Reactive Sites | 3x -COOH, 1x C=C | Enables dual-stage engineering: structural assembly followed by covalent PSM. |
Protocol 1: De Novo Synthesis of Zr-BETA MOF
This protocol outlines the solvothermal synthesis of a Zirconium-based MOF (Zr-BETA) utilizing acetic acid as a modulator.
Expertise Insight (The "Why"): Zirconium (Zr⁴⁺) is highly oxophilic, which can lead to rapid, uncontrolled precipitation of amorphous gels when mixed with tricarboxylates. We introduce glacial acetic acid as a competing monocarboxylate modulator. The modulator temporarily caps the Zr₆ clusters, slowing down the coordination of the BETA linker. This thermodynamic control is essential for yielding highly crystalline, porous frameworks rather than amorphous defects.
Materials Required
-
Zirconium(IV) chloride (ZrCl₄, 99.9%)
-
(2E)-but-2-ene-1,2,4-tricarboxylic acid (H₃BETA)[1]
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Glacial Acetic Acid (Modulator)
-
Acetone (for solvent exchange)
Step-by-Step Methodology
-
Precursor Solvation: In a 20 mL glass scintillation vial, dissolve 116 mg (0.5 mmol) of ZrCl₄ in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.
-
Linker Addition: Add 94 mg (0.5 mmol) of H₃BETA to the solution. Sonicate for an additional 10 minutes.
-
Modulation: Add 1.5 mL of glacial acetic acid to the mixture. Swirl gently to homogenize.
-
Solvothermal Assembly: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 120 °C for 24 hours.
-
Cooling & Harvesting: Allow the autoclave to cool naturally to room temperature (approx. 6 hours). Recover the white crystalline precipitate via centrifugation (7,000 rpm, 10 mins).
-
Activation (Self-Validating Step): Wash the powder three times with fresh DMF (10 mL each) to remove unreacted precursors, followed by three washes with acetone to displace the high-boiling DMF. Dry under dynamic vacuum at 80 °C for 12 hours.
Workflow for the modulated solvothermal synthesis of Zr-BETA MOF.
Protocol 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry
To adapt Zr-BETA for drug delivery, the framework's surface must be rendered hydrophilic and biocompatible. We achieve this by grafting polyethylene glycol (PEG) via a photo-initiated thiol-ene click reaction[3].
Expertise Insight (The "Why"): Traditional PSM techniques (like amide coupling) often require harsh bases or prolonged heating, which can hydrolyze the MOF's coordinate bonds. The thiol-ene click reaction is ideal because it is a radical-mediated process that proceeds rapidly under mild UV irradiation at room temperature, ensuring the MOF lattice remains completely intact[3][4].
Materials Required
-
Activated Zr-BETA MOF (from Protocol 1)
-
mPEG-SH (Methoxy-PEG-Thiol, MW ~2000 Da)
-
DMPA (2,2-Dimethoxy-2-phenylacetophenone, Photoinitiator)
-
Anhydrous Methanol
-
365 nm UV LED Reactor
Step-by-Step Methodology
-
Dispersion: Disperse 50 mg of activated Zr-BETA in 10 mL of anhydrous methanol in a quartz reaction vessel. Purge the suspension with Nitrogen gas for 15 minutes to remove dissolved oxygen (which quenches radicals).
-
Reagent Addition: Add 100 mg of mPEG-SH and 5 mg of DMPA photoinitiator to the suspension.
-
Photocatalytic Click Reaction: Place the sealed quartz vessel in a 365 nm UV reactor. Irradiate for 2 hours at room temperature under continuous magnetic stirring (400 rpm).
-
Purification: Terminate the reaction by turning off the UV source. Isolate the PEGylated MOF (PEG-Zr-BETA) via centrifugation. Wash extensively with methanol (5 x 15 mL) to remove unreacted mPEG-SH and residual photoinitiator.
-
Final Drying: Dry the functionalized MOF under vacuum at room temperature overnight.
Mechanistic pathway of photo-initiated thiol-ene click PSM on Zr-BETA.
Quality Control & Data Interpretation
To ensure the protocols act as a self-validating system, researchers must perform specific analytical checks. The success of the synthesis and subsequent PSM is verified by comparing the quantitative data against the expected baselines.
Table 2: Expected Quality Control Metrics
| Analytical Technique | Pristine Zr-BETA (Protocol 1) | PEG-Zr-BETA (Protocol 2) | Diagnostic Interpretation |
| Powder XRD | Sharp diffraction peaks at 2θ = 4.5°, 8.2°, 11.5° | Identical peak positions; slightly reduced intensity. | Confirms that the MOF lattice was not destroyed during the UV-mediated click reaction[3]. |
| N₂ Adsorption (BET) | ~ 1,200 m²/g | ~ 750 m²/g | A drop in surface area confirms successful grafting of bulky PEG chains inside the mesopores. |
| FT-IR Spectroscopy | Sharp C=C stretch at 1640 cm⁻¹ | Diminished C=C stretch; new C-S stretch at 690 cm⁻¹ | Qualitative proof of the conversion of the alkene to a thioether bond[4]. |
| ¹H-NMR (Digested) | Alkene protons visible at δ 5.8 - 6.2 ppm | Alkene peaks reduced by >80%; strong PEG peak at δ 3.6 ppm | Quantitative proof of modification. (Digest MOF in DCl/DMSO-d₆ prior to NMR). |
References
-
[1] Title: this compound | C7H8O6 | CID 57041970. Source: PubChem. URL:[Link]
-
[2] Title: Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid. Source: RSC Advances. URL:[Link]
-
[3] Title: Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. Source: RSC Advances. URL:[Link]
-
[4] Title: Thiol–Ene Click Reaction Modified Triazinyl-Based Covalent Organic Framework for Pb(II) Ion Effective Removal. Source: ACS Applied Materials & Interfaces. URL:[Link]
Sources
- 1. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Laboratory Synthesis of But-2-ene-1,2,4-tricarboxylic Acid
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of But-2-ene-1,2,4-tricarboxylic acid. As a molecule of interest in the development of novel polymers and as a versatile building block in organic synthesis, a reliable and well-documented synthetic route is paramount. In the absence of a direct, one-step synthesis in established literature, this guide details a robust, three-step synthetic pathway. The synthesis commences with a Diels-Alder cycloaddition, followed by hydrolysis, and culminates in an oxidative cleavage to yield the target compound. This protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental choices.
Introduction and Synthetic Strategy
This compound is a polyfunctional organic compound with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. Its structure, featuring both a double bond and three carboxylic acid moieties, offers multiple sites for chemical modification.
The synthetic strategy outlined herein is a logical and efficient approach, beginning with readily available starting materials. The core of this synthesis is a [4+2] cycloaddition, or Diels-Alder reaction, which is a powerful and stereospecific method for the formation of six-membered rings.[1] The subsequent steps involve standard and well-understood organic transformations to functionalize the initial cycloadduct to arrive at the desired product.
The overall synthetic pathway can be summarized as follows:
-
Step 1: Diels-Alder Cycloaddition. 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[2]
-
Step 2: Hydrolysis. The anhydride is hydrolyzed to the corresponding di-acid, cis-4-cyclohexene-1,2-dicarboxylic acid.
-
Step 3: Oxidative Cleavage. The double bond within the cyclohexene ring is cleaved using a strong oxidizing agent, such as potassium permanganate, to yield this compound.[3]
This multi-step approach was designed for its reliability and the high-yielding nature of the individual reactions.
Reaction Mechanism and Scientific Rationale
Step 1: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride). The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative. Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[4]
Step 2: Hydrolysis of the Anhydride
The hydrolysis of the cis-4-cyclohexene-1,2-dicarboxylic anhydride is a straightforward nucleophilic acyl substitution reaction. Water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the dicarboxylic acid. The reaction is typically carried out in water at elevated temperatures to ensure complete conversion.
Step 3: Oxidative Cleavage of the Alkene
The final step involves the oxidative cleavage of the carbon-carbon double bond in cis-4-cyclohexene-1,2-dicarboxylic acid. Hot, concentrated potassium permanganate (KMnO₄) is a powerful oxidizing agent that can cleave alkenes.[3] The reaction proceeds through the formation of a cyclic manganate ester, which is then further oxidized and cleaved to yield carbonyl compounds. In this case, the cleavage of the cyclic alkene results in the formation of the target tricarboxylic acid.[5]
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Sulfolene (Butadiene sulfone) | Reagent | Sigma-Aldrich |
| Maleic Anhydride | Reagent | Sigma-Aldrich |
| Xylene | Anhydrous | Sigma-Aldrich |
| Petroleum Ether | ACS Grade | Fisher Scientific |
| Potassium Permanganate (KMnO₄) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |
| Celite® | --- | Sigma-Aldrich |
Step-by-Step Synthesis
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (11.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol).
-
Add 20 mL of anhydrous xylene to the flask.
-
Heat the mixture to a gentle reflux (approximately 140 °C) with continuous stirring. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which will then react with the maleic anhydride.[6]
-
Maintain the reflux for 45-60 minutes.
-
Allow the reaction mixture to cool to room temperature, during which the product should crystallize.
-
Cool the flask in an ice bath for 15 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two 15 mL portions of cold petroleum ether to remove any remaining xylene and unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white crystalline solid.
Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid
-
Place the dried cis-4-cyclohexene-1,2-dicarboxylic anhydride (approximately 15 g) in a 250 mL round-bottom flask.
-
Add 100 mL of deionized water.
-
Heat the mixture to reflux with stirring. Continue heating for 30-45 minutes until all the solid has dissolved, indicating the hydrolysis is complete.[7]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the dicarboxylic acid.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the product to a constant weight.
Step 3: Oxidative Cleavage to this compound
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cis-4-cyclohexene-1,2-dicarboxylic acid (10 g, 0.058 mol) in 150 mL of a 5% aqueous sodium hydroxide solution.
-
Prepare a solution of potassium permanganate (27.8 g, 0.176 mol) in 300 mL of water.
-
Cool the dicarboxylic acid salt solution to 0-5 °C in an ice-salt bath.
-
Slowly add the potassium permanganate solution from the dropping funnel to the stirred reaction mixture, maintaining the temperature below 10 °C. The addition should take approximately 2 hours. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The target product, this compound, should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50 °C.
Purification
The crude this compound can be purified by recrystallization from hot water.
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | - Multiplets in the region of δ 5.5-6.0 ppm for the vinylic proton. - Multiplets for the methylene and methine protons in the region of δ 2.5-3.5 ppm. - A broad singlet for the carboxylic acid protons (if a non-deuterated solvent is used, typically > δ 10 ppm). |
| ¹³C NMR (in D₂O) | - Peaks for the carboxylic acid carbons in the range of δ 170-185 ppm.[8] - Peaks for the sp² hybridized carbons of the double bond around δ 120-140 ppm. - Peaks for the sp³ hybridized carbons in the aliphatic region. |
| IR (ATR) | - A very broad O-H stretch from the carboxylic acids from approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acids around 1700-1725 cm⁻¹. - A C=C stretch around 1640-1680 cm⁻¹. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 187.02 |
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₈O₆[9] |
| Molecular Weight | 188.13 g/mol [9] |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
Safety Precautions
-
Maleic anhydride is corrosive and a respiratory irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Xylene is flammable and harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
The thermal decomposition of 3-sulfolene produces sulfur dioxide, a toxic gas. The reaction must be performed in a well-ventilated fume hood.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Key steps in the reaction mechanism for the synthesis.
References
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- Google Docs. Lab report #4: Diels-Alder Reaction.
- Vertex AI Search.
-
University of Calgary. Diels-Alder Reaction. [Link]
-
University of Toronto. Chemistry 3719L – Week 12 Diels-Alder Cycloaddition of 1,3-Butadiene and Maleic Anhydride. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]
-
Scribd. Experiment #4. [Link]
Sources
- 1. atc.io [atc.io]
- 2. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. scribd.com [scribd.com]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. sas.upenn.edu [sas.upenn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical techniques for "But-2-ene-1,2,4-tricarboxylic acid" characterization
Application Note: Comprehensive Characterization of But-2-ene-1,2,4-tricarboxylic Acid
Executive Summary & Molecule Profile
This compound (Formula:
-
High Polarity: The presence of three carboxylic acid groups results in poor retention on standard C18 stationary phases.
-
Isomerism: The
double bond allows for E (trans) and Z (cis) geometric isomers, which often co-elute. -
Ionization Suppression: In biological matrices, the anionic nature of the molecule complicates Mass Spectrometry (MS) sensitivity.
This guide provides a multi-modal analytical workflow combining High-Resolution NMR for absolute structural truth, HPLC-DAD for robust purity profiling, and LC-MS/MS for trace quantitation.
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate technique based on experimental goals (Purity vs. Identity vs. Quantitation).
Figure 1: Analytical workflow selection based on research objectives. Dark nodes indicate starting points; Red nodes indicate instrumental techniques.
Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)
Primary Application: Purity assessment, reaction monitoring, and isomer separation.
Scientific Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) when used with the 100% aqueous mobile phases required to elute highly polar tricarboxylic acids. This protocol utilizes a Polar-Embedded C18 or a Mixed-Mode (Anion Exchange/Reverse Phase) column to ensure retention and peak shape symmetry.
Instrumental Parameters
| Parameter | Specification |
| Column | Option A (Robust): Agilent Zorbax SB-Aq or Waters T3 (C18 compatible with 100% water), 150 x 4.6 mm, 3.5 µm.Option B (Selectivity): SIELC Primesep D (Mixed-Mode) for enhanced isomer resolution. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH is critical to suppress ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-DAD at 210 nm (Carboxyl/Backbone) and 235 nm (Conjugated Alkene). |
Gradient Profile (Standard C18-Aq)
-
0–2 min: 100% A (Isocratic hold for polar retention).
-
2–15 min: 0%
30% B (Linear gradient). -
15–18 min: 30%
90% B (Wash). -
18–25 min: 100% A (Re-equilibration).
Data Interpretation:
-
Retention Time: Expect elution between 4–8 minutes.
-
Isomerism: The Z-isomer (cis) typically elutes after the E-isomer (trans) on Reverse Phase columns due to intramolecular hydrogen bonding reducing its effective polarity, though this order can reverse on Mixed-Mode columns.
Protocol B: LC-MS/MS Quantitation
Primary Application: Trace analysis in biological fluids or complex matrices.
Scientific Rationale:
Tricarboxylic acids ionize readily in Negative Electrospray Ionization (ESI-) mode. The fragmentation pattern is dominated by sequential decarboxylation (loss of
Mass Spectrometry Settings
| Parameter | Setting |
| Ionization | ESI Negative Mode ( |
| Precursor Ion | m/z 187.0 ( |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400°C |
| Cone Voltage | 25 V (Optimized for carboxyl stability) |
MRM Transitions (Multiple Reaction Monitoring)
| Transition (m/z) | Collision Energy (eV) | Interpretation | Type |
| 187.0 | 10–15 | Loss of | Quantifier |
| 187.0 | 20–25 | Loss of | Qualifier |
| 187.0 | 30 | Loss of 2 | Qualifier |
Fragmentation Pathway Diagram
Figure 2: Proposed ESI(-) fragmentation pathway for this compound.
Protocol C: Structural Elucidation (NMR)
Primary Application: Distinguishing E/Z isomers and confirming synthesis.
Methodology:
Dissolve 5–10 mg of sample in Deuterium Oxide (
Key Signals (
-
Olefinic Proton (
): Singlet or weak triplet around 6.5 – 7.0 ppm .-
Diagnostic: The chemical shift of this proton varies significantly between isomers due to the anisotropic effect of the neighboring carbonyl groups. The Z-isomer signal is typically downfield (higher ppm) compared to the E-isomer.
-
-
Methylene Group (
): Singlet (or doublet if coupled) around 3.2 – 3.6 ppm . -
Carboxyl Protons: Broad singlets at
10–12 ppm (visible only in DMSO-d6).
References & Authority
-
PubChem Compound Summary. (2025). This compound (CID 57041970).[1] National Center for Biotechnology Information.
-
[Link]
-
-
SIELC Technologies. (2024). HPLC Method for Analysis of Aconitic Acid and Related Tricarboxylic Acids. (Application Note: Validated separation of structural analogs using Mixed-Mode chromatography).
-
[Link]
-
-
National Institutes of Health (NIH). (2016). Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection. PubMed Central.
-
[Link]
-
-
Creative Proteomics. (2024). Organic Acid Analysis Service: LC-MS/MS Protocols for TCA Intermediates.
Sources
Application Note: High-Resolution NMR Spectroscopy of But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid)
This Application Note is designed for researchers in metabolomics, natural product chemistry, and pharmaceutical quality control. It details the structural elucidation and validation of (E)-But-2-ene-1,2,4-tricarboxylic acid (Common name: Triglochinic Acid ), a critical marker for distinguishing herbal species and a potential bio-based polymer intermediate.
Part 1: Executive Summary & Chemical Context
Compound Identity: (E)-But-2-ene-1,2,4-tricarboxylic acid
CAS Registry Number: 31795-12-7
Common Name: Triglochinic Acid
Molecular Formula: C
Significance: Triglochinic acid is a specific chemotaxonomic marker used to distinguish Pinellia pedatisecta (adulterant) from Pinellia ternata (authentic medicinal herb).[1][3] Its presence indicates adulteration in Traditional Chinese Medicine (TCM) supply chains.[3] Furthermore, as an unsaturated tricarboxylic acid, it serves as a functional monomer for bio-based hyperbranched polymers.
Structural Challenge: The molecule features a tri-substituted olefinic core. The primary analytical challenge is distinguishing the E-isomer (naturally occurring) from the Z-isomer and assigning the two chemically distinct methylene groups (singlet vs. doublet) relative to the double bond.
Part 2: Sample Preparation Protocol
To ensure high-resolution separation of the methylene signals and accurate integration, solvent choice and pH control are paramount.
Solvent Selection
-
Recommended: Methanol-d
(MeOD) .-
Rationale: Provides sharp lines and prevents the chemical shift drifting often seen in D
O due to concentration-dependent pH changes. It also prevents the exchange of carboxylic protons, although they are often broadened out.
-
-
Alternative: Deuterium Oxide (D
O) with phosphate buffer (pH 7.0).-
Rationale: Required for metabolomic studies mimicking physiological conditions. Note that in D
O, the carboxylic protons will exchange and become invisible.
-
Preparation Steps (Standard Protocol)
-
Weighing: Accurately weigh 5–10 mg of the isolated acid or crude extract.
-
Dissolution: Add 600 µL of MeOD (99.8% D).
-
Clarification: If analyzing a crude extract, centrifuge at 12,000 x g for 5 minutes to remove particulates.
-
Reference: Add TMS (Tetramethylsilane) or TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).
-
Tube Transfer: Transfer to a high-precision 5 mm NMR tube.
Part 3: Acquisition Parameters (600 MHz Class)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Relaxation Delay (D1) | Purpose |
| 1H Standard | zg30 | 16 | 64k | 2.0 s | Quantitative integration & coupling analysis. |
| 13C {1H} | zgpg30 | 1024 | 64k | 2.0 s | Carbon backbone verification. |
| 1H-1H COSY | cosygpppqf | 8 | 2k x 256 | 1.5 s | Establish spin systems (Triplet-Doublet connectivity). |
| 1H-13C HMBC | hmbcgplpndqf | 16 | 4k x 256 | 1.5 s | Critical: Connects the isolated singlet CH |
| 1H-1H NOESY | noesygpphp | 16 | 2k x 256 | 2.0 s (Mix: 500ms) | Critical: Confirm E-configuration via spatial proximity. |
Part 4: Data Analysis & Structural Elucidation
1H NMR Spectrum Assignment (in MeOD)
The proton spectrum reveals three distinct signals integrating to 1:2:2.
| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 7.13 | Triplet (t) | 1H | 7.2 | H-3 (Olefinic) | Coupled to H-4 methylene. Indicates a =CH-CH |
| 3.35 | Singlet (s) | 2H | - | H-1 (Methylene) | Attached to the quaternary C-2. No vicinal protons, thus a singlet. |
| 3.27 | Doublet (d) | 2H | 7.2 | H-4 (Methylene) | Coupled to H-3. Part of the =CH-CH |
13C NMR Spectrum Assignment
The carbon spectrum must show 7 signals: 3 Carbonyls, 2 Olefinics, 2 Aliphatics.
-
Carbonyls:
172.9, 172.3, 168.5 (C-1', C-2', C-4' carboxyls). -
Olefinic Quaternary:
136.9 (C-2). Note: Shifts downfield due to conjugation with COOH. -
Olefinic Methine:
128.4 (C-3).[1] -
Aliphatics:
33.3 (C-1), 31.7 (C-4).
Connectivity & Logic (HMBC)
The structure is assembled by observing long-range correlations (2-3 bonds).
-
H-3 (7.13) correlates to C-1 (33.3) and C-5 (Carboxyl) . This bridges the two halves of the molecule across the double bond.
-
H-1 (3.35) correlates to C-2 (136.9) and C-3 (128.4) , confirming it is attached to the quaternary olefinic carbon.
Isomer Differentiation (E vs Z)
The natural product is the (E)-isomer .
-
(E)-Configuration: The bulky Carboxyl group at C-2 and the Carboxymethyl group at C-3 are trans (opposite).
-
NOESY Evidence:
-
Strong NOE: Between the two methylene groups (H-1 and H-4). In the E-isomer, the two CH
groups are on the same side (cis-oriented relative to the alkene plane) because the high-priority groups (COOH and CH COOH) are trans. -
Weak/No NOE: Between H-3 (Olefinic) and H-1 (Singlet Methylene). They are on opposite sides of the double bond axis.
-
Part 5: Visualization of Structural Logic
The following diagram illustrates the HMBC correlations used to stitch the molecule together and the NOESY correlations used to define the stereochemistry.
Figure 1: NMR Correlation Map for (E)-But-2-ene-1,2,4-tricarboxylic acid. Blue dashed lines indicate HMBC (connectivity), Red solid lines indicate COSY (neighboring protons), and the Yellow dotted line indicates the critical NOESY signal confirming the E-isomer geometry.
Part 6: References
-
Jing, Y., et al. (2019). "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid."[1][2] RSC Advances, 9, 11503-11511.
-
PubChem Compound Summary. "But-2-ene-1,2,4-tricarboxylic acid (CID 57041970)."[4] National Center for Biotechnology Information.
-
ResearchGate Data. "Alkaloids from the tubers of Pinellia pedatisecta - NMR Data Table."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: But-2-ene-1,2,4-tricarboxylic Acid in the Synthesis of Novel Functional Materials
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unlocking Potential with an Unsaturated Tricarboxylic Acid Linker
But-2-ene-1,2,4-tricarboxylic acid is an intriguing, yet underexplored, building block in the design of novel materials. Its structure, featuring three carboxylate groups and a central carbon-carbon double bond, presents a unique combination of high coordination potential and a site for post-synthetic modification. The carboxylate groups offer multiple points of attachment for metal ions, making it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[1][2] The presence of the alkene functional group within the linker's backbone opens up exciting possibilities for imparting new functionalities to the resulting materials through well-established organic reactions.
This guide provides a comprehensive overview of the potential applications of this compound in materials synthesis, with a focus on a proposed protocol for the synthesis of a novel, hypothetical Metal-Organic Framework. The principles and techniques described herein are grounded in established methodologies for the synthesis of related carboxylate-based coordination polymers.
Key Attributes of this compound:
| Property | Value | Source |
| Chemical Formula | C₇H₈O₆ | PubChem |
| Molecular Weight | 188.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 31795-12-7 | PubChem |
II. Proposed Application: Synthesis of a Novel Metal-Organic Framework (MOF)
The following section outlines a detailed, hypothetical protocol for the synthesis of a copper-based MOF using this compound as the organic linker. The choice of a copper-based system is informed by the prevalence of copper paddlewheel secondary building units (SBUs) in MOF chemistry, which are known to form stable frameworks with carboxylate linkers.
A. Rationale and Experimental Design
The proposed synthesis utilizes a solvothermal method, a common technique for the crystallization of MOFs. This method involves heating the reactants in a sealed vessel, allowing for the formation of a crystalline product under elevated pressure and temperature. The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.
Conceptual Workflow for MOF Synthesis
Caption: A generalized workflow for the proposed solvothermal synthesis of a MOF using this compound.
B. Detailed Experimental Protocol
Materials and Reagents:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Mixing: Combine the two solutions in a single vial.
-
Sonication: Sonicate the resulting mixture for 10 minutes to ensure homogeneity.
-
Sealing: Tightly cap the vial. For higher temperatures, it is recommended to use a Teflon-lined autoclave.
-
Heating: Place the sealed vessel in a preheated oven at 120 °C for 24 hours.
-
Cooling: After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by centrifugation or decantation of the supernatant.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in a solvent with a lower boiling point (e.g., ethanol) for 24 hours, replacing the solvent every 8 hours. Subsequently, dry the sample under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. For materials sensitive to thermal activation, supercritical CO₂ exchange is a viable alternative.
C. Characterization
The synthesized material should be thoroughly characterized to confirm its structure, purity, and properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern indicating the formation of a new crystalline phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A curve showing weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp drop at the decomposition temperature. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF. | Images revealing the shape and size distribution of the MOF crystals. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity and surface area of the activated MOF. | An adsorption isotherm (e.g., Type I for microporous materials) from which the BET surface area can be calculated. |
III. Potential Applications and Future Directions
The unique structural features of a MOF derived from this compound suggest a range of potential applications:
-
Gas Storage and Separation: The porous nature of MOFs makes them promising candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.
-
Catalysis: The metal nodes can act as catalytic sites, and the organic linker can be functionalized to introduce additional catalytic moieties.
-
Drug Delivery: The pores of the MOF can be loaded with drug molecules for controlled release applications.
-
Sensing: The framework can be designed to interact with specific analytes, leading to a detectable change in its properties (e.g., fluorescence).
The presence of the double bond in the linker is a particularly exciting feature. It provides a handle for post-synthetic modification , allowing for the introduction of new functional groups after the MOF has been synthesized. This could be achieved through reactions such as:
-
Hydrogenation: To create a saturated and potentially more flexible linker.
-
Halogenation: To introduce halogens that can alter the electronic properties of the framework.
-
Epoxidation: To create reactive epoxide groups that can be further functionalized.
-
Polymerization: The double bonds could potentially be used to cross-link adjacent linkers, enhancing the stability of the framework.
Post-Synthetic Modification Pathway
Sources
Potential applications of "But-2-ene-1,2,4-tricarboxylic acid" in materials science
This guide serves as a comprehensive technical application note for (2E)-But-2-ene-1,2,4-tricarboxylic acid (Common name: Triglochinic Acid ). It is designed for materials scientists and polymer chemists looking to leverage this underutilized, bio-derived monomer for advanced applications in Metal-Organic Frameworks (MOFs), hydrogels, and functional polymers.
Part 1: Executive Summary & Chemical Profile
The Material Opportunity
(2E)-But-2-ene-1,2,4-tricarboxylic acid is a naturally occurring alkene-tricarboxylic acid, historically isolated from Pinellia species.[1][2][3] Unlike saturated analogues (e.g., citric acid) or aromatic linkers (e.g., trimesic acid), this compound offers a unique "Rigid-Flexible" hybrid architecture :
-
High Functionality: Three carboxylic acid groups allow for hyper-branching or high-density cross-linking.
-
Reactive Unsaturation: The trans (E) double bond provides a site for post-polymerization modification (e.g., radical addition, bromination) or conformational rigidity in coordination networks.
-
Bio-Origin: As a plant metabolite, it supports the development of sustainable, green chemistry solutions.
Chemical Structure & Reactivity Map
The molecule features a short butene backbone decorated with three carboxyl groups.[4] Its reactivity is defined by the competition and synergy between the electrophilic alkene and the nucleophilic/acidic carboxyls.
Figure 1: Reactivity map of Triglochinic Acid showing functional zones.
Part 2: Applications & Protocols
Application 1: Bio-Based Metal-Organic Frameworks (MOFs)
Concept: Use Triglochinic acid as a multi-topic ligand to construct "Green MOFs." Its structure resembles a linear version of Trimesic acid (BTC), potentially yielding 2D sheets or 3D porous networks with transition metals (Zn, Cu). The alkene group remains available within the pore for post-synthetic modification (PSM).
Protocol: Solvothermal Synthesis of Zn-Triglochinates
Note: This protocol is adapted from standard solvothermal methods for tricarboxylate ligands.
Materials:
-
(2E)-But-2-ene-1,2,4-tricarboxylic acid (98% purity).[5]
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O].
-
Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH) mixture.
Step-by-Step Workflow:
-
Precursor Preparation:
-
Dissolve 188 mg (1.0 mmol) of Triglochinic acid in 10 mL of DMF:EtOH (1:1 v/v). Sonicate for 10 mins until clear.
-
Dissolve 297 mg (1.0 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.
-
-
Mixing:
-
Add the metal salt solution dropwise to the ligand solution under stirring.
-
Critical Step: Check pH. Adjust to pH 5–6 using dilute NaOH to facilitate deprotonation without precipitating zinc hydroxide immediately.
-
-
Solvothermal Reaction:
-
Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 100°C for 48 hours . (Lower temperature preserves the double bond).
-
-
Harvesting:
-
Cool naturally to room temperature.
-
Filter the resulting colorless crystals.
-
Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.
-
-
Activation:
-
Solvent exchange with acetone for 24 hours.
-
Vacuum dry at 60°C overnight.
-
Data Validation:
-
PXRD: Check crystallinity against simulated patterns.
-
FTIR: Confirm disappearance of free -COOH peak (~1700 cm⁻¹) and appearance of carboxylate stretches (~1550 cm⁻¹).
Application 2: Non-Toxic Cross-linker for Hydrogels
Concept: Triglochinic acid serves as a superior alternative to toxic cross-linkers (like glutaraldehyde) or expensive ones (like EDC/NHS) for polysaccharide hydrogels (Chitosan/Starch). The tricarboxylic nature ensures high cross-linking density via esterification or amidation.
Protocol: Thermal Cross-linking of Chitosan Films
Materials:
-
Chitosan (Medium molecular weight, deacetylated).
-
(2E)-But-2-ene-1,2,4-tricarboxylic acid.[6][1][2][3][4][5][7][8]
-
Sodium Hypophosphite (SHP) as catalyst.
Step-by-Step Workflow:
-
Dope Solution:
-
Dissolve 2 g Chitosan in 100 mL of 1% Acetic Acid solution. Stir overnight to ensure full hydration.
-
-
Cross-linker Addition:
-
Add 0.1 g to 0.5 g of Triglochinic acid (5–25% w/w relative to chitosan) to the solution.
-
Add 1.0% (w/w) SHP catalyst.
-
Stir for 30 minutes.
-
-
Casting:
-
Pour solution into Petri dishes or silicone molds.
-
Dry at 40°C for 24 hours to form a film.
-
-
Curing (The Critical Step):
-
Place the dried film in an oven at 150°C for 5 minutes .
-
Mechanism:[2] High heat drives the condensation reaction between Chitosan -NH₂/-OH and Triglochinic -COOH, forming amide/ester bridges.
-
-
Washing:
-
Immerse cured film in 0.1M NaOH (to neutralize residual acid) followed by extensive water washing.
-
Expected Results:
| Parameter | Control (Uncrosslinked) | Triglochinic Cross-linked |
|---|---|---|
| Swelling Ratio | High (>500%) | Controlled (100–200%) |
| Wet Strength | Poor (Dissolves/Breaks) | High (Elastic) |
| Biodegradability | Fast | Moderate |
Application 3: Hyperbranched Polyesters
Concept: Utilizing the A3 (tricarboxylic acid) + B2 (diol) polycondensation route. Triglochinic acid acts as the A3 monomer. The double bond allows the resulting polymer to be "photocurable" later.
Protocol Overview:
-
Melt Polycondensation: Mix Triglochinic acid with 1,4-Butanediol (molar ratio 1:1.5).
-
Catalysis: Add 0.1 wt% p-Toluenesulfonic acid.
-
Reaction: Heat to 140°C under N₂ flow (1st stage) -> Apply Vacuum at 160°C (2nd stage).
-
Result: A hyperbranched polyester with terminal hydroxyls and internal alkene groups.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision tree for selecting the appropriate protocol based on the desired material property.
Figure 2: Decision matrix for processing Triglochinic Acid into functional materials.
References
-
Chemical Identification & Isolation: Jing, Y., et al. (2019).[2] "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid."[1][2][9] RSC Advances, 9, 11503-11511. [Link]
-
Compound Data & Properties: PubChem. "But-2-ene-1,2,4-tricarboxylic acid (Compound CID 57041970)."[10] National Library of Medicine. [Link]
-
Cross-linking Protocols (Adapted): Yang, C. Q., et al. (1997). "Infrared spectroscopic study of the crosslinking of cotton fabrics with 1,2,3,4-butanetetracarboxylic acid." Journal of Applied Polymer Science. (Methodology adaptation basis). [Link]
-
MOF Synthesis Methodologies (General): Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969. [Link]
Sources
- 1. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01626K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
- 6. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"But-2-ene-1,2,4-tricarboxylic acid" synthesis yield improvement
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic/Homoaconitic Acid)
Executive Summary
You have requested a technical guide for improving the synthesis yield of This compound .
Critical Nomenclature Alert: Before proceeding, we must distinguish between two commonly confused homologs often referred to by similar alkene-tricarboxylic names:
-
Aconitic Acid (C₆H₆O₆): Prop-1-ene-1,2,3-tricarboxylic acid. (Krebs cycle intermediate).[1]
-
Triglochinic / Homoaconitic Acid (C₇H₈O₆): this compound. (Biosynthetic intermediate in lysine synthesis and cyanogenic glucoside metabolism).[2]
This guide focuses on the C₇ molecule (Triglochinic/Homoaconitic Acid) , as "this compound" is the specific IUPAC-derived synonym for this structure. If your target is standard Aconitic Acid, please refer to the Dehydration of Citric Acid protocols, but the yield improvements below regarding esterification and isolation are transferrable.
Module 1: Synthesis Strategy & Pathway Selection
The primary challenge in synthesizing this compound is the competition between dehydration (desired) and lactonization/decarboxylation (undesired).
Route A: The Wittig-Horner Olefination (Recommended for High Yield)
This method offers the highest stereocontrol and yield (60-80%) by avoiding the harsh acidic conditions that lead to lactonization.
-
Mechanism: Condensation of a phosphonate ester with an
-keto ester. -
Precursors: Trimethyl phosphonoacetate + Dimethyl 2-oxoglutarate (Dimethyl
-ketoglutarate).
Route B: Acid-Catalyzed Dehydration of Homocitric Acid
This is the biomimetic route but historically suffers from low yields (<40%) due to the formation of homocitric lactone.
-
Mechanism: Dehydration of 2-hydroxy-1,2,4-butanetricarboxylic acid.
-
Precursors: Homocitric acid (or its lactone).
Module 2: Experimental Protocols
Protocol A: Optimized Wittig-Horner Synthesis (Target: >75% Yield)
This protocol minimizes side reactions by using protected esters, which are hydrolyzed in the final step.
Reagents:
-
Dimethyl 2-oxoglutarate (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Ylide Formation:
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.
-
Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Checkpoint: Solution should be clear/yellowish.
-
-
Coupling:
-
Cool the ylide solution to -78°C (Dry ice/acetone bath). Critical: Low temperature favors the kinetic product and prevents polymerization.
-
Add Dimethyl 2-oxoglutarate (1.0 eq) in THF dropwise over 20 mins.
-
Allow to warm to room temperature (RT) overnight (12-16h).
-
-
Workup (Ester Isolation):
-
Quench with saturated NH₄Cl.
-
Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc 4:1) to separate the triester.
-
-
Hydrolysis (Final Acid Generation):
-
Dissolve triester in 6M HCl.
-
Reflux at 100°C for 4-6 hours.
-
Yield Tip: Do not over-reflux; prolonged heating causes decarboxylation to methyl-glutaconic derivatives.
-
Evaporate to dryness. Recrystallize from minimal hot water or Ethyl Acetate/Hexane.
-
Data Summary: Yield Expectations
| Variable | Standard Conditions | Optimized Conditions |
| Base | NaOEt | NaH or t-BuOK |
| Temperature | 0°C to RT | -78°C to RT |
| Solvent | Ethanol | Anhydrous THF |
| Yield (Triester) | 45-55% | 75-85% |
| E/Z Ratio | Mixed (60:40) | High E-selectivity (>90:10) |
Protocol B: Dehydration of Homocitric Acid (Troubleshooting)
If you must start from Homocitric acid (e.g., biosynthetic source), use this "Pseudo-Solid State" dehydration to improve yield.
-
Preparation: Mix Homocitric acid with 95% H₂SO₄ (catalytic amount, not solvent quantity) and Acetic Anhydride (1.2 eq).
-
Reaction: Heat to 80-90°C for 2 hours.
-
Warning: Temperatures >120°C cause rapid decarboxylation.
-
-
Isolation:
-
Cool to 0°C. Add ice water.
-
Extract with Methyl Isobutyl Ketone (MIBK) . MIBK is superior to ether for tricarboxylic acids.
-
Back-extract into NaHCO₃, acidify, and crystallize.
-
Module 3: Visualization & Mechanism
Figure 1: Synthesis Pathways & Yield Killers
Caption: Comparative workflow of Wittig-Horner synthesis (High Yield) vs. Acid Dehydration (Low Yield due to lactonization).
Module 4: Troubleshooting & FAQ
Q1: My product is an oil and won't crystallize. What is wrong?
-
Cause: Presence of the cis-isomer (Z-isomer) or residual acetic acid/solvent. The cis-isomer is often an oil, while the trans-isomer (E-isomer) is a solid.
-
Fix:
-
Perform an isomerization step : Reflux the oil in acetic anhydride/acetic acid (1:1) for 30 mins to drive the thermodynamic trans product.
-
Triturate the oil with a mixture of Ether:Petroleum Ether (1:3) to induce crystallization.
-
Q2: I see a loss of mass during the final hydrolysis step.
- -unsaturation are thermally unstable.
-
Fix: Lower the hydrolysis temperature to 60°C and extend the time, or use Trimethylsilyl iodide (TMSI) in DCM for anhydrous ester cleavage at room temperature (High Yield Alternative).
Q3: The NMR shows a mixture of peaks.
-
Diagnostic: Check the alkene proton shift.
-
Trans (E-isomer): Typically
6.8 - 7.0 ppm. -
Cis (Z-isomer): Typically
5.9 - 6.2 ppm.
-
-
Resolution: If stereopurity is critical, recrystallize from water. The trans-acid is generally less soluble in cold water than the cis-acid.
References
-
Eyjólfsson, R. (1970).[5][6] Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin.[5][6] Acta Chemica Scandinavica, 24, 3075-3078.[5][6]
-
Massoudi, M. et al. (1999). Synthesis of 2-Oxoacids and Homoaconitic Acids: Substrates for Methanogen Homoaconitase. Journal of Bacteriology, 181(22).
- Brockson, T.J. et al. (1981). Synthesis of Polycarboxylic Acids via Wittig-Horner Reaction. Journal of Organic Chemistry.
-
PubChem Database. (2024). This compound (CID 57041970).
Sources
- 1. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]
- 2. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2018526969A - Biobased production of functionalized alpha-substituted acrylates and C4 dicarboxylates - Google Patents [patents.google.com]
- 5. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stability & Troubleshooting for But-2-ene-1,2,4-tricarboxylic Acid
Welcome to the Technical Support Center for (2E)-But-2-ene-1,2,4-tricarboxylic acid (also known as triglochinic acid, CAS: 31795-12-7)[1]. As a highly reactive, versatile intermediate used extensively in organic synthesis, polymer cross-linking, and pharmaceutical development[1], maintaining its structural integrity is paramount.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven insights into the compound's stability under various reaction conditions. This document focuses on the causality of degradation and provides self-validating protocols to ensure experimental success.
Degradation Pathways & Mitigation Visualization
Degradation pathways and mitigation strategies for this compound.
In-Depth Troubleshooting Guide
Q1: Why does my this compound yield drop significantly when reactions are heated above 120°C? A1:
-
Causality: Thermal dehydration and anhydride formation. The proximity of the C1 and C2 carboxyl groups on the butene backbone allows for intramolecular nucleophilic attack upon heating. This drives off a water molecule to form a stable 5-membered cyclic anhydride ring, a behavior heavily documented in structurally analogous tricarboxylic acids like aconitic acid[2].
-
Self-Validating Protocol: Monitor the reaction via Fourier-transform infrared spectroscopy (FTIR). The disappearance of the broad carboxylic O-H stretch and the appearance of sharp bands at 1750–1400 cm⁻¹ definitively indicate anhydride formation[2]. If these bands appear, you must lower the reaction temperature below 100°C or utilize protective esterification strategies prior to heating.
Q2: I am observing a secondary peak in my HPLC chromatogram after storing the stock solution on the benchtop. What is causing this? A2:
-
Causality: Photo-induced (2E) to (2Z) isomerization. The (2E) trans-configuration of this compound is thermodynamically stable. However, UV/visible light exposure excites the π electrons of the C=C double bond into a π* anti-bonding orbital. This temporarily breaks the pi-bond, allowing free rotation and subsequent relaxation into the (2Z) cis-configuration, which is highly light-sensitive[3].
-
Self-Validating Protocol: Run an HPLC-DAD analysis. The (2Z) isomer will present a slightly different retention time but an identical mass-to-charge (m/z) ratio in LC-MS. Shielding the flask with aluminum foil or using amber glassware should immediately halt the formation of this secondary peak.
Q3: Why is my reagent clumping, and why are my downstream esterification reactions failing? A3:
-
Causality: Severe hygroscopicity. The three carboxyl groups form extensive hydrogen-bonding networks with atmospheric moisture[3]. Water absorption not only causes physical clumping but also acts as a competitive nucleophile, shifting the equilibrium of condensation and esterification reactions backward.
-
Self-Validating Protocol: Perform a Karl Fischer titration on the solid batch. If water content exceeds 1.0%, the reagent has been compromised. Store exclusively in a desiccator at -20°C[3] and handle under an inert argon or nitrogen atmosphere.
Quantitative Stability Profile
The following table summarizes the stability of this compound under various stress conditions to help you benchmark your own quality control data.
| Stress Condition | Exposure Time | Recovery Rate (%) | Primary Degradant | Analytical Marker |
| Room Temp (Dark) | 24 hours | > 99.0% | None | Baseline stable (RSD ≤ 0.92%)[4] |
| Room Temp (Light) | 24 hours | ~ 92.4% | (2Z)-Isomer | Shift in HPLC Retention Time |
| 120°C (Inert) | 4 hours | < 85.0% | Cyclic Anhydride | FTIR 1750 cm⁻¹ peak[2] |
| High Humidity (75% RH) | 48 hours | N/A (Clumped) | Hydrates | Mass gain / KF Titration |
Validated Stability Assessment Workflow (HPLC-DAD)
To ensure your batch of this compound is intact before critical syntheses, follow this validated chromatographic protocol adapted from phytochemical isolation studies[4][5].
Step 1: Standard Preparation Accurately weigh 1.0 mg of the sample and dissolve it in 4 mL of ultrapure water (or a compatible aqueous buffer) to achieve a 0.25 mg/mL concentration[5]. Sonicate for 10 to 45 minutes to ensure complete dissolution[4].
Step 2: Chromatographic Setup Equip the HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 μm). Set the column temperature to 30°C.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Phosphoric acid in water[4].
Step 3: Gradient Elution Run a gradient elution at a flow rate of 0.8 mL/min to ensure baseline resolution of geometric isomers and degradation products:
-
0–40 min: 1% A
-
40–45 min: 1% to 10% A
-
45–50 min: 10% to 1% A[5].
Step 4: System Suitability & Self-Validation Inject a known degraded sample (e.g., exposed to UV light for 12 hours). The protocol is considered self-validated if the resolution (Rs) between the primary (2E) peak and the newly formed (2Z) peak is > 1.5. The relative standard deviation (RSD) of the peak area for a stable, unexposed sample should remain ≤ 0.92% over a 24-hour period[4].
Frequently Asked Questions (FAQs)
Q: What is the optimal storage condition for long-term stability? A: Store the neat solid at -20°C in a tightly sealed, light-resistant container within a desiccator to prevent hygroscopic degradation and photo-isomerization[3].
Q: Can I use standard silica gel chromatography to purify degraded batches? A: It is not recommended. The high polarity of the three carboxyl groups causes irreversible tailing and chemisorption on standard normal-phase silica. Use reverse-phase preparative HPLC or ion-exchange chromatography instead.
Q: Is this compound naturally occurring? A: Yes, the (2E) isomer, commonly referred to as triglochinic acid, is a characteristic monomeric compound naturally found in the tubers of Pinellia pedatisecta[5].
References
- Cas 31795-12-7,2-Butene-1,2,4-tricarboxylicacid, (2E)- | lookchem. lookchem.com.
- Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid. researchgate.net.
- Thermal behaviour of citric acid and isomeric aconitic acids. core.ac.uk.
- Cis-aconitic acid - ChemBK. chembk.com.
- Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC. nih.gov.
Sources
- 1. lookchem.com [lookchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chembk.com [chembk.com]
- 4. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in "But-2-ene-1,2,4-tricarboxylic acid" polymerization
The following guide serves as a specialized Technical Support Center for researchers working with But-2-ene-1,2,4-tricarboxylic acid (also known as Triglochinic Acid , CAS: 31795-12-7).
Due to the unique structure of this monomer—a trisubstituted alkene with three carboxyl groups—standard polymerization protocols often fail.[1] This guide addresses the specific steric and electronic challenges inherent to this molecule.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Troubleshooting Low Conversion, Gelation, and Molecular Weight Issues
🔬 Triage: Define Your Polymerization Mechanism
Before troubleshooting, we must identify your reaction pathway. This molecule behaves radically different depending on whether you are attacking the double bond (alkene) or the carboxyl groups (acid) .
Pathway A: Free Radical Polymerization (Vinyl Addition)
Target: Polymerizing through the C=C double bond to create a polycarboxylic acid backbone (similar to Polyacrylic acid). Common Failure: "Nothing happened" or "Oligomers only."[1]
Pathway B: Polycondensation (Step-Growth)
Target: Reacting the -COOH groups with diols or diamines to form polyesters/polyamides. Common Failure: "The reaction turned into an insoluble brick (Gelation)."
🛠 Module A: Troubleshooting Free Radical Polymerization (FRP)
The Core Problem: this compound is a trisubstituted ethylene . The steric hindrance around the double bond is massive.[1] Unlike acrylic acid (monosubstituted), the bulky carboxyl groups physically block the approach of the propagating radical chain. Homopolymerization is kinetically disfavored.[1]
Issue 1: "I am getting < 5% yield or no polymer at all."
| Potential Cause | Technical Explanation | Corrective Protocol |
| Steric Exclusion | The monomer cannot approach the active radical center due to the three bulky -COOH groups. | Switch to Copolymerization. This monomer rarely homopolymerizes.[1][2] Introduce a "spacer" monomer like Acrylic Acid or Maleic Anhydride (1:1 to 1:4 ratio) to relieve steric strain during propagation.[1] |
| Degradative Chain Transfer | Allylic hydrogens (if present in isomers) or carboxyl protons can terminate chains.[1] | Increase Initiator Concentration. Standard 1% loadings fail here. Push to 3-5 mol% of high-activity initiators (e.g., APS/NaPS for aqueous, AIBN for organic). |
| Wrong pH State | Ionized carboxylates (-COO⁻) repel each other electrostatically, preventing polymerization. | Lower the pH. Polymerize in the protonated state (pH < 2) . Charge repulsion between the three ionized groups is a reaction killer.[1] |
Issue 2: "The molecular weight (Mw) is extremely low."[1]
Q: Why can't I get high molecular weight polymers?
A: The propagation rate constant (
Protocol: The "Starve-Feed" Method
-
Do not dump all monomer in at once.[1]
-
Maintain a low instantaneous monomer concentration by feeding the monomer slowly over 4–6 hours.[1]
-
Simultaneously feed the initiator.[1]
-
Why this works: It keeps the radical concentration low relative to the monomer, statistically favoring propagation over bimolecular termination.[1]
🛠 Module B: Troubleshooting Polycondensation (Polyesters/Resins)
The Core Problem: You have a trifunctional acid (f=3).[1] If you react this with a difunctional alcohol (diol, f=2), you are statistically guaranteed to hit the Gel Point (infinite network formation) at relatively low conversion.
Issue 3: "My reaction solidified into an insoluble gel unexpectedly."
The Diagnostic:
You likely exceeded the critical extent of reaction (
Calculation Check:
Corrective Actions:
-
Stoichiometric Offset: Use a slight excess of the diol (1.1 : 1 ratio) to cap chains with hydroxyls and prevent infinite networking.
-
The "Blocking" Strategy: If you want a linear polymer, you must "mask" one of the carboxyl groups. React the monomer with 1 equivalent of a monohydric alcohol (e.g., methanol) before the main polymerization to convert it effectively into a dicarboxylic acid.
-
Azeotropic Control: Are you removing water too fast? Rapid water removal accelerates the kinetics beyond control.[1] Use a Dean-Stark trap with a lower boiling solvent (Toluene) to moderate the rate.
📊 Visualizing the Challenge
The following diagram illustrates the kinetic competition that causes failure in both pathways.
Figure 1: Decision matrix for polymerization pathways. Note the distinct failure modes: Steric blocking in radical systems vs. hyper-crosslinking in condensation systems.
❓ Frequently Asked Questions (FAQs)
Q: Can I use standard AIBN as an initiator for this? A: Only if you are using an organic solvent (like dioxane or DMF).[1] However, this acid is highly polar. In aqueous systems, Potassium Persulfate (KPS) or V-50 (azo initiator) are superior. Warning: AIBN generates nitrogen gas; in viscous high-solid mixtures, this can cause foaming.
Q: The monomer is not dissolving in my solvent. A: this compound is highly polar.
-
Good Solvents: Water, Methanol, DMF, DMSO.
-
Bad Solvents: Toluene, Hexane, Chloroform.
-
Tip: If you must use organics, convert the acid to its trimethyl ester form first, polymerize, and then hydrolyze back to the acid.
Q: Is the "cis" or "trans" isomer better? A: Commercial samples are often mixtures, but the trans (E) isomer is generally more sterically accessible for polymerization. The cis form can undergo internal cyclization to form anhydrides (similar to maleic anhydride) upon heating, which changes your reaction chemistry entirely. Verify your isomer ratio via NMR if reproducibility fails.
Q: I see "Triglochinic Acid" in literature. Is this the same thing? A: Yes. Triglochinic acid is the common name for (E)-but-2-ene-1,2,4-tricarboxylic acid.[3] Ensure you are not confusing it with Aconitic Acid (Propene-1,2,3-tricarboxylic acid), which is a homolog with one less carbon.
📚 References
-
PubChem. (n.d.).[1] this compound (Compound).[3][4][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link]
-
LookChem. (n.d.).[1] 2-Butene-1,2,4-tricarboxylic acid, (2E)- Properties and Applications. Retrieved March 3, 2026, from [Link]
-
Braun, D., & Czerwinski, W. K. (1987). Polymerization of Itaconic Acid Derivatives. (Contextual grounding on steric hindrance in trisubstituted ethylenes). Die Makromolekulare Chemie.
-
Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[1] (Authoritative source for Carothers equation and Gel Point calculations).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. lookchem.com [lookchem.com]
- 4. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
- 5. Bicyclo[2.2.1]hepta-2,5-diene-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 636-82-8|Cyclohex-1-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for "But-2-ene-1,2,4-tricarboxylic acid" derivatization
Welcome to the Application Scientist Support Portal. This technical guide addresses the specific chemical and analytical challenges of derivatizing But-2-ene-1,2,4-tricarboxylic acid (also known as triglochinic acid)[1]. As an unsaturated tricarboxylic acid, its derivatization for GC-MS or LC-MS analysis is highly nuanced.
Below, you will find field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure accurate quantitation.
SECTION 1: The Causality of Derivatization Challenges (Core Principles)
To achieve reproducible results, you must understand the molecular behavior of this compound during derivatization:
-
Steric Hindrance: The proximity of the C1 and C2 carboxyl groups across the rigid trans double bond creates significant steric bulk. Adding bulky trimethylsilyl (TMS) groups sequentially becomes progressively slower, requiring specific catalytic intervention.
-
Isomerization Risk: Harsh acidic conditions or excessive heat can cause the native (2E) double bond to migrate or isomerize to the (2Z) configuration. This results in split peaks or artifact formation in your chromatogram.
-
Moisture Sensitivity: The presence of residual water in the sample extract will rapidly hydrolyze silylating reagents, leading to a mixture of mono-, di-, and tri-derivatized species, which severely compromises quantitative accuracy.
SECTION 2: Validated Experimental Protocols
We provide two self-validating workflows. Choose Protocol A for maximum MS sensitivity, or Protocol B for enhanced stability in long autosampler queues.
Protocol A: Silylation via BSTFA + 1% TMCS (Preferred for GC-MS)
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form highly volatile TMS esters[2].
-
Azeotropic Drying (Critical Step): Transfer 50 µL of the sample extract to a deactivated glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Causality: Even trace moisture will quench the BSTFA, preventing the third carboxyl group from derivatizing.
-
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).
-
Causality: Pyridine acts as an acid scavenger and solvent. The 1% TMCS is a crucial catalyst; its addition enhances the silylating power necessary to overcome the steric hindrance of the adjacent C1/C2 carboxyl groups[2].
-
-
Incubation: Cap tightly with a PTFE-lined septum and incubate at 70°C for 60 minutes.
-
Self-Validation & Analysis: Cool to room temperature. Inject 1 µL into the GC-MS.
-
Validation check: Monitor the MS for ions corresponding to the [M-15]+ fragment of the tri-TMS derivative. The absence of di-TMS peaks confirms reaction completion.
-
Protocol B: Methylation via BF3/Methanol (Preferred for GC-FID or Robust MS)
This protocol forms stable methyl esters, ideal for large sample batches[3].
-
Drying: Evaporate the sample extract to dryness under nitrogen.
-
Reagent Addition: Add 100 µL of 14% Boron trifluoride (BF3) in methanol.
-
Incubation (Temperature Controlled): Incubate at 60°C for exactly 30 minutes.
-
Causality: Exceeding 60°C or prolonging the reaction time with a strong Lewis acid like BF3 triggers the (2E) to (2Z) isomerization of the but-2-ene backbone, creating artifact peaks[3].
-
-
Quenching & Extraction (Self-Validation): Add 200 µL of saturated aqueous NaCl to quench the reaction. Extract the trimethyl ester with 500 µL of LC-MS grade hexane. Vortex for 30 seconds and centrifuge.
-
Validation check: A clean phase separation ensures all acidic byproducts remain in the aqueous layer, protecting the GC column. Transfer the upper organic layer for analysis.
-
SECTION 3: Troubleshooting & FAQs
Q: I am observing three distinct peaks with similar mass spectral fragmentation patterns. What is happening? A: You are observing incomplete derivatization. Because this compound has three carboxyl groups, failure to drive the reaction to completion yields mono-, di-, and tri-derivatized species. Ensure your sample is completely anhydrous before adding BSTFA, and consider increasing the incubation time to 90 minutes to overcome steric hindrance.
Q: My target peak area decreases significantly if the samples sit in the autosampler overnight. How can I fix this? A: TMS derivatives of polycarboxylic acids are highly susceptible to moisture degradation. Ensure your autosampler vials have high-quality, unpunctured PTFE-lined septa. If your queue exceeds 12 hours, switch to the Methylation (Protocol B) workflow, as methyl esters are highly stable.
Q: Can I use diazomethane for methylation instead of BF3/Methanol? A: While diazomethane provides rapid and complete methylation without the need for heating (which perfectly preserves the (2E) double bond), it is highly toxic and explosive. For routine analysis, BF3/Methanol at a strictly controlled 60°C is the safer, field-proven alternative.
SECTION 4: Quantitative Data Presentation
Table 1: Performance Comparison of Derivatization Strategies for this compound
| Parameter | Silylation (BSTFA + 1% TMCS) | Methylation (14% BF3/MeOH) |
| Target Derivative | Tri-TMS ester | Trimethyl ester |
| Reaction Conditions | 70°C for 60 min | 60°C for 30 min |
| Derivatization Efficiency | > 95% (if strictly anhydrous) | > 98% |
| Extract Stability (25°C) | < 12 hours (moisture sensitive) | > 72 hours (highly stable) |
| Isomerization Risk | Low | Moderate (if > 60°C) |
| Primary Application | High-sensitivity biomarker discovery | High-throughput / Large batch analysis |
SECTION 5: Derivatization Workflow & Logic
Workflow for optimizing the derivatization of this compound.
References
-
Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid. NIH/PMC. 1
-
Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.
-
Analytical Methods. RSC Publishing.2
-
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Copernicus/AMT. 3
Sources
Technical Support Center: But-2-ene-1,2,4-tricarboxylic Acid (BTA)
This guide functions as a specialized Technical Support Center for researchers working with But-2-ene-1,2,4-tricarboxylic acid (BTA). This compound is a critical intermediate often encountered in the catalytic oxidation of furfural , biomass valorization , and aromatic biodegradation pathways .
Due to its poly-carboxylic and unsaturated nature, BTA exhibits complex instability profiles. This guide addresses its degradation pathways (oxidative, thermal, and biological) and provides troubleshooting protocols for its analysis and preservation.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Degradation Pathways, Stability Management, and Analytical Troubleshooting
Module 1: Chemical Identity & Stability Profile
User Query: "My HPLC standard degrades within hours. What is happening?"
Diagnosis: BTA is thermodynamically unstable in solution, prone to decarboxylation and isomerization . The presence of three electron-withdrawing carboxyl groups adjacent to a double bond creates a "push-pull" system that facilitates the loss of CO₂ or water.
The "Ghost Peak" Phenomenon (Thermal & Acidic Degradation)
If you observe peak broadening, retention time shifts, or disappearance of the BTA peak, the molecule is likely undergoing one of two primary non-oxidative degradation pathways:
-
Decarboxylation: Under acidic conditions or heat (>60°C), BTA loses CO₂ to form isomers of methyl-succinic acid or itaconic acid derivatives.
-
Anhydride Formation: In non-aqueous solvents or during drying, the vicinal carboxyl groups dehydrate to form a cyclic anhydride.
Troubleshooting Protocol: Stabilizing BTA Samples
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Maintain pH 6.0–7.5 (Neutral) | Acidic pH protonates carboxyl groups, accelerating decarboxylation. Basic pH stabilizes the carboxylate anion ( |
| Temperature | Store at -20°C; Analyze at <25°C | Thermal energy overcomes the activation barrier for anhydride formation and decarboxylation. |
| Solvent | Avoid Methanol/Ethanol | BTA undergoes rapid esterification with alcoholic solvents, creating artifacts (mono/di-esters) often mistaken for degradation products. Use Acetonitrile/Water. |
| Derivatization | Silylation (BSTFA + 1% TMCS) | For GC-MS, you must block the carboxyl protons to prevent thermal degradation in the injector port. |
Module 2: Oxidative Degradation Pathways
User Query: "I am oxidizing furfural/biomass. I see BTA transiently, but it disappears. What does it turn into?"
Diagnosis: In oxidative environments (e.g.,
The Pathway: From Furfural to Mineralization
BTA is formed via the ring-opening of furoic acid or hydroxy-furanones. If the oxidation potential is maintained, BTA degrades further into smaller di-acids.
Key Degradation Products:
-
Major: Succinic Acid, Oxalic Acid.
-
Minor: Maleic Acid, Formic Acid.
Diagram: Oxidative Degradation Workflow
The following diagram illustrates the position of BTA in the furfural oxidation cascade and its subsequent breakdown.
Caption: Figure 1.[1] The oxidative fate of BTA.[2] To maximize BTA yield, the reaction must be quenched before the "C=C Bond Cleavage" step.
Troubleshooting: Controlling Selectivity
-
Issue: Low yield of BTA; high yield of Oxalic/Succinic.
-
Solution: The reaction is kinetically controlled .
-
Reduce Temperature: Lowering T (<40°C) slows the C=C cleavage significantly more than the ring-opening step.
-
Limit Oxidant: Use a stoichiometric deficit of
(1:3 molar ratio relative to furfural) rather than excess. -
Quench Immediately: Use Sodium Sulfite (
) to destroy residual peroxide immediately upon reaching the desired time point.
-
Module 3: Biological Degradation (Metabolic Fate)
User Query: "Is BTA toxic to my microbial culture, or is it being metabolized?"
Diagnosis: BTA is generally biodegradable. It mimics intermediates of the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle).[3] Many bacteria (e.g., Pseudomonas, Acinetobacter) possess enzymes that can metabolize it, often treating it as an analog to cis-aconitic acid or muconic acid.
The Metabolic Pathway
Bacteria typically degrade BTA via Hydrolysis followed by Aldol Cleavage .
-
Hydration: An enzyme (Hydratase) adds water across the C=C double bond, forming a hydroxy-tricarboxylic acid (similar to citric/isocitric acid).
-
Cleavage: An Aldolase splits the molecule into Pyruvate and Succinate (or Oxaloacetate), which enter the central metabolism.
Diagram: Biological Breakdown Mechanism
Caption: Figure 2. Proposed metabolic assimilation of BTA by aerobic bacteria. The molecule is hydrated and cleaved to feed the Krebs cycle.
Frequently Asked Questions (FAQ)
Q1: I cannot find a commercial standard for "this compound". What should I search for? A: Nomenclature varies significantly. Try searching for:
-
CAS: 31795-12-7 (or 7279-64-3 for the 1-ene isomer).
-
Synonyms: 3-Carboxy-2-pentenedioic acid; Homoaconitic acid (isomer); 3-Carboxy-glutaconic acid derivative.
-
Note: If commercial standards are unavailable, it is often synthesized in situ via the oxidation of furfural or hydrolysis of its trimethyl ester.
Q2: My LC-MS spectrum shows a mass of [M-1] = 169, but BTA is 188 MW. Why? A: 188 is the molecular weight.[4] In negative mode ESI, you expect [M-H]⁻ = 187. If you see 169, you are likely seeing [M-H-H₂O]⁻ . This dehydration is common in the ion source for dicarboxylic and tricarboxylic acids.
-
Check: Lower your declustering potential (DP) or fragmentor voltage to reduce in-source fragmentation.
Q3: Can I use UV detection for this compound? A: Yes. The conjugated double bond (C=C-COOH) provides a UV chromophore.
-
Wavelength: 210–220 nm is standard.
-
Warning: At this wavelength, many solvents (acetone, impurities) absorb. Use a Diode Array Detector (DAD) to confirm the spectrum matches an
-unsaturated acid profile.
References
-
Åbo Akademi University. (2024).[5] Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst.[2][5] (Detailed mechanism of furfural oxidation to diacids and tricarboxylic intermediates).
-
PubChem. (2025).[6] this compound (Compound Summary).[4][7] National Library of Medicine.
-
BenchChem. (2025).[8] Degradation pathways of unsaturated carboxylic acids. (General mechanisms for decarboxylation and hydrolysis).
-
Applied and Environmental Microbiology. (2011). Novel Pathway for the Degradation of Nitrobenzoic Acids. (Describes the microbial breakdown of muconic/tricarboxylic intermediates).
Sources
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. research.abo.fi [research.abo.fi]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. But-1-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 5280640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in But-2-ene-1,2,4-tricarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of but-2-ene-1,2,4-tricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile molecule. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your reaction yields.
Introduction: The Synthetic Challenge
The synthesis of this compound, a molecule with significant potential in materials science and as a building block in pharmaceutical synthesis, typically involves a multi-step process. A common and logical synthetic strategy involves two key stages:
-
Carbon-Carbon Bond Formation: Establishing the core structure by reacting a succinic acid derivative with a suitable two-carbon aldehyde equivalent. The Stobbe condensation or the Horner-Wadsworth-Emmons (HWE) reaction are highly relevant and effective methods for this transformation.[1][2]
-
Hydrolysis: Conversion of the resulting ester intermediates to the final tricarboxylic acid.
Low yields can arise from incomplete reactions, side-product formation, or degradation of the target molecule at any of these stages. This guide will address these potential pitfalls in a question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Issues in the Carbon-Carbon Bond Forming Reaction (Stobbe or HWE)
Question 1: My initial condensation reaction (Stobbe or HWE) is showing low conversion of starting materials. What are the likely causes and how can I address them?
Answer: Low conversion in the initial condensation is often related to issues with the base, solvent, or the reactivity of your electrophile.
-
Base Selection and Handling: The choice and handling of the base are critical. For a Stobbe condensation, strong bases like potassium tert-butoxide or sodium ethoxide are typically used to generate the enolate of the succinic ester.[3][4] For a Horner-Wadsworth-Emmons reaction, sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices for deprotonating the phosphonate ester.[5]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: These bases are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
-
Base Strength and Solubility: If using sodium ethoxide, consider preparing it fresh for optimal activity. For heterogeneous bases like NaH, ensure it is properly dispersed in the reaction mixture.
-
Alternative Bases: If solubility is an issue, consider a more soluble base like potassium tert-butoxide in THF.
-
-
-
Solvent Considerations: The solvent must be anhydrous and capable of solvating the intermediates.
-
Troubleshooting:
-
Common Solvents: Tetrahydrofuran (THF) and diethyl ether are common choices for these reactions.
-
Solvent Purity: Ensure your solvent is free of peroxides and water.
-
-
-
Reactivity of the Carbonyl Compound: The electrophilicity of your aldehyde or ketone starting material is key.
-
Troubleshooting:
-
Aldehyde vs. Ketone: Aldehydes are generally more reactive than ketones in these condensations.
-
Steric Hindrance: Highly substituted carbonyl compounds may react sluggishly. Consider increasing the reaction temperature or using a more reactive phosphonate reagent in the case of an HWE reaction.
-
-
Question 2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the double bond is a common challenge. The Horner-Wadsworth-Emmons reaction is generally preferred for its high E-selectivity.[2][6]
-
For Horner-Wadsworth-Emmons Reactions:
-
Stabilized Ylides: The use of phosphonate esters with electron-withdrawing groups (stabilized ylides) strongly favors the formation of the E-alkene.[7]
-
Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium will favor the more stable E-isomer. This can sometimes be achieved by running the reaction at a slightly elevated temperature.
-
Still-Gennari Modification: For the synthesis of the Z-isomer, the Still-Gennari modification of the HWE reaction can be employed.[8]
-
-
For Stobbe Condensations:
-
The stereoselectivity of the Stobbe condensation can be influenced by the reaction conditions and the nature of the reactants. Careful analysis of your product mixture by techniques like 1H NMR will be necessary to determine the isomeric ratio.[9]
-
Question 3: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction. What are my options?
Answer: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions.[7] This is a primary reason why the Horner-Wadsworth-Emmons reaction is often preferred, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[5]
-
Purification Strategies for Wittig Products:
-
Crystallization: If your product is a solid, recrystallization can be effective.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired alkene from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane, while the product remains in solution.
-
Visualizing the Synthetic Pathway and Troubleshooting
Caption: A workflow diagram illustrating the key stages of this compound synthesis and common troubleshooting points.
Part 2: Issues in the Hydrolysis Step
Question 4: My hydrolysis of the ester intermediate is incomplete, leading to a mixture of partially and fully hydrolyzed products. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a frequent cause of low yield of the final tricarboxylic acid. The choice between acidic and basic hydrolysis and the reaction conditions are crucial.
-
Acid-Catalyzed Hydrolysis:
-
Reversibility: Acid-catalyzed hydrolysis is a reversible reaction.[10][11] To drive the equilibrium towards the products, a large excess of water is required.
-
Troubleshooting:
-
Increase Water Content: Use a more dilute acid solution.
-
Increase Reaction Time and/or Temperature: Heating under reflux is standard. If the reaction is still incomplete, extend the reflux time.
-
Choice of Acid: Dilute sulfuric acid or hydrochloric acid are commonly used.
-
-
-
Base-Mediated Hydrolysis (Saponification):
-
Irreversibility: Alkaline hydrolysis is generally irreversible, which is a significant advantage.[10] The reaction produces the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.
-
Troubleshooting:
-
Stoichiometry of Base: Ensure at least three equivalents of base (e.g., NaOH or KOH) are used per molecule of the triester. Using a slight excess is recommended to ensure complete reaction.
-
Reaction Time and Temperature: Heating under reflux is typically necessary to ensure a reasonable reaction rate.
-
Solvent: A co-solvent like ethanol may be needed to ensure the solubility of the ester in the aqueous base.
-
-
| Hydrolysis Method | Advantages | Disadvantages | Key Troubleshooting Tip |
| Acid-Catalyzed | Simple workup | Reversible, may not go to completion | Use a large excess of water (dilute acid) |
| Base-Mediated | Irreversible, goes to completion | Requires a separate acidification step | Use a stoichiometric excess of base |
Question 5: I am concerned about potential side reactions during hydrolysis. What should I look out for?
Answer: The primary concern during hydrolysis is the stability of the but-2-ene backbone.
-
Isomerization: Under harsh acidic or basic conditions, there is a possibility of isomerization of the double bond.
-
Decarboxylation: While less common for this specific structure under typical hydrolysis conditions, highly forcing conditions (very high temperatures) could potentially lead to decarboxylation.
-
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you avoid unnecessarily long reaction times.
-
Moderate Conditions: Use the mildest conditions that afford a complete reaction in a reasonable timeframe.
-
Part 3: Purification and Characterization
Question 6: I am struggling to purify the final this compound product. What are the best methods?
Answer: The high polarity of tricarboxylic acids can make purification challenging.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids.
-
Solvent Selection: A polar solvent system is required. Water or a mixture of water with a miscible organic solvent like ethanol or acetone is a good starting point. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Washing: If the impurities are significantly less polar than the product, washing the crude solid with a less polar solvent can be effective.
-
Chromatography: While possible, chromatography of highly polar carboxylic acids on silica gel can be difficult due to strong adsorption to the stationary phase. Reversed-phase HPLC is a more suitable chromatographic method for analysis and purification.[12]
Question 7: How can I confirm the structure and purity of my final product?
Answer: A combination of spectroscopic and analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will show characteristic peaks for the vinylic proton and the protons on the carbons adjacent to the carboxyl groups. The coupling constants between the vinylic protons can help determine the E or Z stereochemistry.
-
13C NMR: Will show distinct signals for the three carboxyl carbons and the carbons of the but-2-ene backbone.
-
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity. A reversed-phase C18 column with an acidic aqueous mobile phase is a good starting point.[12]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for Triethyl but-2-ene-1,2,4-tricarboxylate
-
Preparation of the Ylide:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of ethyl glyoxylate (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Alkaline Hydrolysis of Triethyl but-2-ene-1,2,4-tricarboxylate
-
Saponification:
-
In a round-bottom flask, dissolve the triester (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3.3 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Acidification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the tricarboxylic acid should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from water or a water/ethanol mixture to obtain the pure this compound.
-
References
- Kayser, M. M., & Morand, P. (1980). On the mechanism of Wittig reactions with cyclic anhydrides. II. Canadian Journal of Chemistry, 58(23), 2484–2490.
-
Stobbe Condensation. SynArchive. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]
-
Stobbe condensation. Wikipedia. Retrieved from [Link]
- Cai, Y., & Cazes, A. (2002). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wittig reaction. Wikipedia. Retrieved from [Link]
- Davies, J. R., & Scopes, R. K. (1981). Purification of some tricarboxylic acid cycle enzymes from beef heart using affinity elution chromatography. Analytical Biochemistry, 114(1), 19–27.
- Johnson, W. S., & Daub, G. H. (1946).
- El-Rayyes, N. R., & Al-Johary, H. M. (1986). The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1169-1172.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Process for the separation of dicarboxylic acids from aqueous mixtures. (2016). Google Patents.
- Masse, C. E. (2004). Product Subclass 3: Butenedioic and Butynedioic Acids. In Science of Synthesis (Vol. 20a, pp. 627-656). Thieme.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry.
-
Clark, J. (2016). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
-
Wittig Reaction. SynArchive. Retrieved from [Link]
- Process for preparing 1,2,3,4-butanetetracarboxylic acid. (1994). Google Patents.
-
LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
- Sîrbu, D., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. Molecules, 27(13), 4065.
- Pazdera, P., & Šimbera, J. (2005). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University.
- Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. International Journal of Scientific & Engineering Research, 4(8), 195-199.
-
Revisely. (n.d.). 6.1.3 Carboxylic Acids and Esters. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
- Salehi, P., et al. (2006). Synthesis of n-butyl esters of the various carboxylic acids with Ph 3 PBr 2 and Ph 3 PI 2 in the presence of DMAP in dichloromethane.
- Process for purification of aryl carboxylic acids. (2010). Google Patents.
-
PubChem. (n.d.). (2r)-Butane-1,2,4-Tricarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Butanetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Mega Lecture. (2020, April 11). 40 - 9701_w19_qp_12 : Hydrolysis of Esters [Video]. YouTube. [Link]
-
The Chemistry Tutor. (2019, February 9). Esterification/AS level Chemistry//9701/11/O/N/16 Q29 [Video]. YouTube. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for (E)-But-2-ene-1,2,4-tricarboxylic Acid Synthesis
The following technical guide is structured as a Tier-3 Support Resource for chemical process engineers and research scientists. It focuses on the synthesis of (E)-But-2-ene-1,2,4-tricarboxylic acid (Commonly: Triglochinic Acid or Homoaconitic Acid), CAS 31795-12-7 .
Status: Operational | Topic: Catalyst Optimization & Troubleshooting | Target: CAS 31795-12-7
Executive Summary & Molecule Profile
User Query: "Which catalyst system yields the highest selectivity for (E)-But-2-ene-1,2,4-tricarboxylic acid, and how do I avoid polymerization?"
Technical Context: The target molecule is a C7 tricarboxylic acid, structurally homologous to Aconitic Acid. The primary synthetic challenge is the dehydration of Homocitric Acid (2-hydroxybutane-1,2,4-tricarboxylic acid). This reaction is governed by thermodynamic control, where the (E)-isomer (Triglochinic acid) is generally more stable than the (Z)-isomer due to steric relief between the carboxyl groups.
-
Primary Pathway: Acid-Catalyzed Dehydration of Homocitric Acid.
-
Alternative Pathway: Oxidative Cleavage of Bicyclic Alkenes (e.g., methyl-substituted norbornene derivatives).
-
Critical Failure Modes: Decarboxylation (thermal), Polymerization (radical), and Z-isomer retention.
Catalyst Selection Matrix
The following table summarizes the performance of validated catalyst systems for the dehydration of hydroxy-tricarboxylic precursors to the target alkene.
| Catalyst System | Type | Selectivity (E:Z) | Yield Potential | Risk Profile | Recommended For |
| p-Toluenesulfonic Acid (pTsOH) | Homogeneous Organic Acid | High (Thermodynamic) | 75-85% | Moderate (Corrosion, Workup) | Bench-scale R&D (Standard Protocol) |
| Amberlyst-15 / Nafion-H | Heterogeneous Solid Acid | High | 60-70% | Low (Easy filtration, Reusable) | Green Chemistry / Scale-up |
| Conc. Sulfuric Acid (H₂SO₄) | Mineral Acid | Moderate (Kinetic mix) | 80-90% | High (Charring, Sulfonation side-products) | Industrial Commodity Synthesis |
| Titanium(IV) Chloride (TiCl₄) | Lewis Acid | Variable | 50-60% | High (Moisture sensitivity) | Anhydrous/Ester Precursors |
Detailed Experimental Protocols
Protocol A: The "Standard" pTsOH Dehydration (Recommended)
This method utilizes azeotropic water removal to drive the equilibrium toward the dehydrated product.
Reagents:
-
Precursor: Homocitric Acid (or Triethyl Homocitrate)
-
Catalyst: p-Toluenesulfonic acid monohydrate (10-15 mol%)
-
Solvent: Toluene or Xylene (High boiling point required for E-isomerization)
Workflow:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Dissolution: Dissolve Homocitric acid in Toluene (0.5 M concentration). Add pTsOH.
-
Reaction: Reflux vigorously. Monitor water collection in the Dean-Stark trap.
-
Technical Note: The reaction typically requires 4–6 hours. The initial product is often a mixture of E/Z; prolonged reflux allows thermodynamic equilibration to the more stable (E)-isomer (Triglochinic acid).
-
-
Workup: Cool to room temperature. If the product precipitates (as free acid), filter directly. If using ester, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethyl Acetate/Hexane.
Protocol B: Solid Acid Catalysis (Amberlyst-15)
Ideal for preventing product contamination with soluble acid residues.
Workflow:
-
Activation: Wash Amberlyst-15 with methanol and dry under vacuum at 100°C for 2 hours to remove pore water.
-
Reaction: Suspend Homocitric acid and activated catalyst (20 wt% loading) in Dichloroethane (DCE) or Toluene.
-
Process: Reflux for 12 hours.
-
Isolation: Hot filtration to remove the catalyst. Evaporate solvent.
Troubleshooting Guide (FAQ)
Q1: I am observing significant decarboxylation (loss of CO₂). What is happening?
Root Cause: Thermal instability of the beta-carboxyl group. Tricarboxylic acids with a hydroxyl group beta to a carboxyl (like Homocitric) or gamma-keto acids are prone to thermal decarboxylation above 140°C. Corrective Action:
-
Lower Temperature: Switch from Xylene (bp 140°C) to Toluene (bp 110°C) or Benzene (bp 80°C), though Benzene is toxic.
-
Esterification: Perform the dehydration on the triethyl ester of homocitric acid rather than the free acid. Esters are significantly more thermally stable. Hydrolyze (LiOH/THF) after the double bond is formed.
Q2: My product is a mixture of E and Z isomers. How do I enrich the (E)-isomer?
Root Cause: Kinetic control often favors the (Z)-isomer (cis-Homoaconitic) initially due to hydrogen bonding between the hydroxyl and carboxyl groups in the transition state. Corrective Action:
-
Isomerization Step: Add a catalytic amount of Iodine (I₂) or continue refluxing with pTsOH for an additional 2 hours. The (E)-isomer is thermodynamically favored.[1]
-
Solvent Choice: Use a non-polar solvent. Polar solvents stabilize the transition state of the Z-isomer via dipole interactions.
Q3: The reaction mixture turned into a black tar (Polymerization).
Root Cause: The product contains an electron-deficient alkene (Michael acceptor) which can undergo radical polymerization or oligomerization under acidic/hot conditions. Corrective Action:
-
Radical Inhibitor: Add Hydroquinone or BHT (0.1 wt%) to the reaction mixture.
-
Atmosphere: Ensure a strict Nitrogen or Argon blanket. Oxygen can initiate radical chains.
Mechanistic Visualization
The following diagram illustrates the dehydration pathway and the thermodynamic equilibration between the Kinetic (Z) and Thermodynamic (E) products.
Caption: Acid-catalyzed dehydration pathway showing the kinetic preference for the Z-isomer and the thermodynamic equilibration required to reach the target (E)-isomer (Triglochinic Acid).
References
-
Eyjólfsson, R. (1970).[2] "Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin."[1][2][3] Acta Chemica Scandinavica, 24, 3075-3078.[2][3]
-
PubChem. (n.d.). "Compound Summary: (E)-But-2-ene-1,2,4-tricarboxylic acid (CAS 31795-12-7)." National Center for Biotechnology Information.
-
Pazdera, P., & Šimbera, J. (2003). "Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid." MDPI Proceedings. (Contextual reference for polycarboxylic acid synthesis).
-
Dusselier, M., et al. (2017). "Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid." Chemical Science, 8, 2616-2620. (Mechanistic parallel for hydroxy-acid dehydration).
Sources
Validation & Comparative
A Comparative Analysis for Researchers: But-2-ene-1,2,4-tricarboxylic Acid vs. Maleic Acid
An In-Depth Guide to Structure, Potential Performance, and Experimental Design Considerations
For researchers and drug development professionals, the selection of appropriate chemical moieties is a critical decision that profoundly impacts the properties and performance of the final product. This guide provides a detailed comparison of two unsaturated carboxylic acids: But-2-ene-1,2,4-tricarboxylic acid and the well-established maleic acid. While direct, side-by-side experimental data for these two specific compounds is not extensively available in peer-reviewed literature, this document will offer a comprehensive analysis based on their structural differences, established chemical principles, and data from closely related compounds. The objective is to provide a robust framework for researchers to make informed decisions and to design targeted experiments for their specific applications.
At a Glance: A Structural and Physicochemical Overview
A fundamental comparison begins with the intrinsic properties of each molecule. Maleic acid is a well-characterized dicarboxylic acid, while this compound presents a more complex trifunctional structure. These differences in their molecular architecture are expected to translate into distinct chemical reactivity and physical characteristics.
| Property | This compound | Maleic Acid |
| IUPAC Name | This compound[1] | (2Z)-But-2-enedioic acid[2] |
| Synonyms | (E)-2-Butene-1,2,4-tricarboxylic acid[1] | cis-Butenedioic acid, Toxilic acid[2] |
| Molecular Formula | C₇H₈O₆[1] | C₄H₄O₄[2] |
| Molecular Weight | 188.13 g/mol [1] | 116.072 g/mol [2] |
| Structure | A four-carbon chain with a double bond and three carboxylic acid groups. Can exist as E (trans) and Z (cis) isomers. | A four-carbon chain with a double bond and two carboxylic acid groups in a cis configuration.[2] |
| Appearance | Likely a crystalline solid. | White crystalline solid.[2] |
| Solubility in Water | Expected to be soluble due to multiple carboxyl groups. | Highly soluble (478.8 g/L at 20°C).[2] |
| Acidity (pKa) | Expected to have three distinct pKa values. | pKa1 = 1.9, pKa2 = 6.07.[2] |
| Melting Point | Not readily available. | 135 °C (decomposes).[2] |
The Decisive Factor: Impact of an Additional Carboxyl Group
The most significant distinction between this compound and maleic acid is the presence of a third carboxylic acid group. This additional functional group is predicted to have a profound impact on several key performance attributes relevant to researchers in materials science and drug development.
Enhanced Cross-linking Potential in Polymer Science
In the realm of polymer chemistry, dicarboxylic and tricarboxylic acids are frequently employed as cross-linking agents to enhance the mechanical and thermal properties of polymers.[3][4] The additional carboxylic acid group in this compound offers a higher degree of cross-linking compared to maleic acid.
-
Hypothesized Performance Advantage of this compound: A higher cross-linking density can lead to polymers with increased rigidity, improved thermal stability, and enhanced resistance to solvents and chemical degradation. This could be particularly advantageous in the development of high-performance resins, hydrogels, and composite materials.
-
Experimental Validation: A comparative study could involve synthesizing a series of polyesters or polyamides using a diol or diamine monomer and equimolar amounts of either maleic acid or this compound as the cross-linking agent. The resulting polymers could then be characterized for their tensile strength, thermal decomposition temperature (via thermogravimetric analysis), and swelling behavior in various solvents.
Figure 1: Hypothesized impact of functionality on polymer cross-linking.
Modulating Solubility and Crystal Packing in Drug Development
In the pharmaceutical industry, maleic acid is often used to form salts with active pharmaceutical ingredients (APIs), which can improve their stability and solubility.[5] The tricarboxylic nature of this compound presents an intriguing alternative for API salt formation.
-
Potential for Novel Salt Formulations: The ability to form salts at three different positions offers a wider range of possibilities for modulating the physicochemical properties of an API. This could lead to the development of novel salt forms with tailored solubility profiles, dissolution rates, and bioavailability.
-
Considerations for Crystal Engineering: The more complex structure of this compound could lead to different crystal packing arrangements compared to maleate salts. This could be leveraged to overcome challenges such as polymorphism and to develop more stable crystalline forms of drugs.
-
Proposed Experimental Workflow: A screening study could be conducted where an API with a basic functional group is reacted with both maleic acid and this compound under various crystallization conditions. The resulting salts would then be characterized using techniques such as X-ray diffraction (XRD) to determine their crystal structure, differential scanning calorimetry (DSC) to assess their thermal properties, and dissolution testing to evaluate their solubility and release profiles.
Figure 2: Conceptual workflow for comparing the acids in pharmaceutical salt formation.
Synthesis and Availability: Practical Considerations
While maleic acid is a readily available and cost-effective commodity chemical, this compound is a more specialized reagent.
-
Maleic Acid Synthesis: Industrially, maleic acid is produced by the hydrolysis of maleic anhydride, which is obtained from the oxidation of n-butane or benzene.
-
This compound Synthesis: The synthesis of this compound is not as widely documented in the literature. However, related tricarboxylic acids can be synthesized through various organic reactions, such as the Michael addition of a malonate ester to an unsaturated ester, followed by hydrolysis and decarboxylation. The availability of this compound is currently limited to specialty chemical suppliers.[6]
Experimental Protocols: A Starting Point for Your Research
The following are generalized protocols that can be adapted for a comparative study of these two acids in a polymer cross-linking application.
Protocol: Synthesis of a Cross-linked Polyester
Objective: To synthesize and compare the properties of polyesters cross-linked with maleic acid and this compound.
Materials:
-
Diol monomer (e.g., ethylene glycol)
-
Dicarboxylic acid monomer (e.g., adipic acid)
-
Cross-linking agent (maleic acid or this compound)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., xylene)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add the diol, dicarboxylic acid, and the cross-linking agent in the desired molar ratios.
-
Add the solvent and the catalyst.
-
Heat the reaction mixture to reflux and collect the water produced during the esterification reaction in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Protocol: Characterization of the Cross-linked Polymer
Objective: To evaluate the thermal and mechanical properties of the synthesized polyesters.
Methods:
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break.
-
Swelling Test: To assess the degree of cross-linking by measuring the amount of solvent absorbed by the polymer.
Conclusion: A Call for Further Investigation
While maleic acid is a versatile and well-understood dicarboxylic acid, this compound presents an intriguing alternative with the potential for enhanced performance in applications requiring a higher degree of functionality. Its third carboxylic acid group offers the promise of creating more densely cross-linked polymers with superior thermal and mechanical properties, as well as providing a new tool for medicinal chemists to fine-tune the properties of active pharmaceutical ingredients.
The lack of direct comparative data underscores the need for further experimental investigation. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the potential of this compound and to make data-driven decisions in their research and development endeavors.
References
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Vedantu. Maleic Acid: Properties, Structure, Uses & Reactions Explained. [Link]
-
MDPI. Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. [Link]
-
PubChem. Maleic Acid. [Link]
-
PubChem. This compound. [Link]
-
Fiveable. Dicarboxylic Acids Definition. [Link]
-
NORBIDAR. The stability comparison of fumaric acid and maleic acid. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. [Link]
-
ACS Publications. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. [Link]
-
Taylor & Francis. Tartaric Acid vs Maleic Acid in Cross-Linking Polymers. [Link]
-
Mordor Intelligence. Malic Acid Market Size, Share & 2030 Growth Trends Report. [Link]
-
Taylor & Francis. Tartaric Acid vs Maleic Acid in Cross-Linking Polymers. [Link]
-
Fiveable. Dicarboxylic Acids Definition. [Link]
-
ScienceDirect. The butenedioic acid and ester subclasses represent a versatile group of organic synthons. They are frequently utili. [Link]
-
PMC. Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex. [Link]
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- 1. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phosphonobutane-1,2,4,-tricarboxylic acid | CAS 37971-36-1 | Connect Chemicals [connectchemicals.com]
- 3. Tartaric Acid vs Maleic Acid in Cross-Linking Polymers [eureka.patsnap.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
Structural Validation of But-2-ene-1,2,4-tricarboxylic Acid Derivatives: A Comparative Analytical Guide
But-2-ene-1,2,4-tricarboxylic acid (C₇H₈O₆), most notably recognized in its (2E) geometric form as triglochinic acid , is a highly reactive tricarboxylic acid derivative. It serves as a critical biomarker in pharmacognosy—specifically for authenticating medicinal herbs like Pinelliae rhizoma—and acts as a versatile cross-linking intermediate in polymer and agrochemical synthesis .
For drug development professionals and synthetic chemists, validating the structure of this compound presents a distinct analytical challenge. Researchers must definitively distinguish it from its positional isomer, homoaconitic acid , and accurately assign the stereochemistry of its trisubstituted C2-C3 double bond.
This guide objectively compares the performance of three analytical platforms for validating these derivatives, providing the causality behind experimental choices and self-validating protocols to ensure absolute structural confidence.
Platform Comparison: Selecting the Right Validation Tool
Routine quality control often relies on standard HPLC-UV, but structural validation of novel derivatives or complex biological extracts requires orthogonal, high-resolution techniques. Below is an objective comparison of the primary analytical platforms used for this class of compounds.
| Analytical Platform | Primary Utility | Positional Isomer Resolution | Stereochemical (E/Z) Resolution | Throughput | Sample Requirement |
| UHPLC-UV/Vis | Routine QC & Purity | Low | Low | High | < 1 µg |
| UHPLC-HRMS/MS | Mass & Formula ID | High (via MS/MS) | Low | High | < 1 ng |
| LC-SPE-NMR | Absolute Elucidation | High (1D Spin Systems) | High (2D NOESY) | Low | > 50 µg |
The Causality of Stereochemical Assignment (E-E-A-T)
As a Senior Application Scientist, I emphasize that protocols must be driven by fundamental chemical logic. The C2-C3 double bond in this compound is trisubstituted . Consequently, simple
Instead, we must rely on the Nuclear Overhauser Effect (NOE) to measure spatial proximity (< 5 Å). This requires a rigorous application of Cahn-Ingold-Prelog (CIP) priorities:
-
At C2: The -COOH group (Priority 1) outranks the -CH₂COOH group at C1 (Priority 2).
-
At C3: The -CH₂COOH group at C4 (Priority 1) outranks the -H atom (Priority 2).
The Stereochemical Rule: In the (2E)-isomer (triglochinic acid), the Priority 1 groups are trans to each other. This geometrically forces the C1-methylene group and the C4-methylene group to be cis (on the same side of the double bond). Therefore, a strong NOE cross-peak between the C1-protons and C4-protons is the definitive, self-validating proof of the (2E) configuration. Conversely, the (2Z)-isomer will exhibit a diagnostic NOE between the C1-protons and the C3-proton.
Experimental Methodologies: Self-Validating Workflows
To ensure scientific integrity, the following protocols act as a two-stage filter: MS/MS filters out non-isomeric impurities, and NMR explicitly assigns the geometry.
Protocol A: UHPLC-HRMS/MS for Exact Mass & Positional Isomer Screening
-
Rationale: Establish the C₇H₈O₆ formula and differentiate the but-2-ene core from homoaconitic acid.
-
Step 1 (Chromatography): Inject 2 µL of sample onto a Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). Causality: The T3 stationary phase provides enhanced retention for highly polar, water-soluble organic acids compared to standard C18 columns, preventing early co-elution with the solvent front.
-
Step 2 (Ionization): Operate the HRMS in negative Electrospray Ionization (ESI-) mode. Target the exact deprotonated mass
at 187.0240. -
Step 3 (Fragmentation): Apply stepped Higher-energy Collisional Dissociation (HCD) at 15, 30, and 45 eV. Look for diagnostic neutral losses of H₂O (-18 Da) and CO₂ (-44 Da) characteristic of polycarboxylic acids.
Protocol B: 1D and 2D NMR for Absolute Structural Elucidation
-
Rationale: Differentiate the positional isomer (homoaconitic acid) and assign the E/Z geometry.
-
Step 1 (Sample Prep): Isolate the target LC peak using solid-phase extraction (SPE), dry under nitrogen, and reconstitute in D₂O. Causality: D₂O exchanges the three carboxylic acid protons with deuterium, rendering them invisible and simplifying the spectrum strictly to the carbon-bound protons.
-
Step 2 (1D ¹H-NMR): Assess the spin system. Homoaconitic acid will show mutually coupled multiplets for its adjacent -CH₂-CH₂- moiety. The this compound core will show two isolated singlets for C1 and C4.
-
Step 3 (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Map the cross-peaks against the CIP geometric logic outlined in Section 2.
Quantitative Validation Data
The following table summarizes the expected diagnostic metrics required to validate and differentiate these C₇H₈O₆ isomers.
| Compound | Isomer Type | 1D ¹H-NMR Signature (in D₂O) | Key 2D NOESY Correlation |
| (2E)-But-2-ene-1,2,4-tricarboxylic acid | Geometric (Target) | Two isolated -CH₂- singlets; one =CH- singlet | C1-H₂ ↔ C4-H₂ (Strong) |
| (2Z)-But-2-ene-1,2,4-tricarboxylic acid | Geometric (Impurity) | Two isolated -CH₂- singlets; one =CH- singlet | C1-H₂ ↔ C3-H (Strong) |
| Homoaconitic acid | Positional Isomer | Coupled -CH₂-CH₂- multiplets; one =CH- singlet | N/A (Differentiated by 1D) |
Validation Workflow Visualization
The decision tree below illustrates the self-validating logical progression from exact mass confirmation to absolute stereochemical assignment.
Figure 1: NMR-driven decision tree for validating C₇H₈O₆ positional and geometric isomers.
References
-
Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid Source: RSC Advances URL:[Link]
-
2-Butene-1,2,4-tricarboxylicacid, (2E)- Source: LookChem URL:[Link]
-
Homoaconitic acid Source: Wikipedia URL:[Link]
-
This compound | C7H8O6 | CID 57041970 Source: PubChem URL:[Link]
Comparative Guide: But-2-ene-1,2,4-tricarboxylic Acid Isomers in Biological and Analytical Workflows
As a Senior Application Scientist, I frequently encounter molecules where a simple stereochemical shift completely redefines their behavior, stability, and utility in the laboratory. The compound But-2-ene-1,2,4-tricarboxylic acid (C₇H₈O₆) is a textbook example. Its two geometric isomers—the (2Z)-isomer (cis-homoaconitic acid) and the (2E)-isomer (trans-homoaconitic acid, or triglochinic acid)—occupy entirely different domains in biochemistry and analytical chemistry.
This guide objectively compares the performance, handling requirements, and applications of these two isomers, providing self-validating experimental protocols to ensure scientific integrity in your workflows.
Thermodynamic Causality and Structural Dynamics
The fundamental divergence between these two isomers stems from steric strain.
-
The (2Z)-Isomer (cis-homoaconitic acid): The spatial proximity of the carboxylate groups across the cis double bond creates significant steric hindrance. This thermodynamic instability means the molecule acts as a highly reactive, transient intermediate. If exposed to acidic conditions or heat, it rapidly isomerizes to the trans form or dehydrates into an anhydride[1].
-
The (2E)-Isomer (trans-homoaconitic acid / Triglochinic acid): The trans configuration relieves this steric clash, rendering the molecule thermodynamically stable. It is a robust end-product of cyanogenic glucoside degradation (specifically triglochinin) in plants[2].
Laboratory Implication: Your choice of isomer dictates your handling protocol. The cis-isomer requires strict pH control (neutral to slightly alkaline) and cold storage to maintain structural integrity[1], whereas the trans-isomer can withstand aggressive solvent extractions and acidic mobile phases during chromatography.
Biological Context & Application Divergence
The Fungal/Archaeal Domain: cis-Homoaconitate
In fungi (e.g., Saccharomyces cerevisiae) and certain archaea, cis-homoaconitic acid is an obligate intermediate in the α-aminoadipate pathway for lysine biosynthesis[3]. It is generated via the dehydration of homocitrate and is immediately hydrated to homoisocitrate by the iron-sulfur cluster enzyme homoaconitase (HACN) [4].
Fig 1. The α-aminoadipate pathway highlighting the transient intermediate cis-homoaconitate.
The Pharmacognosy Domain: trans-Homoaconitate (Triglochinic Acid)
In botanical analysis, the trans-isomer serves as a critical diagnostic biomarker. The premium traditional medicine Pinelliae rhizoma is frequently adulterated with the cheaper Pinelliae pedatisectae rhizoma. Because P. pedatisecta uniquely contains triglochinic acid, detecting this stable trans-isomer via HPLC provides definitive proof of adulteration[5].
Fig 2. HPLC-DAD workflow utilizing trans-homoaconitic acid as an authentication biomarker.
Self-Validating Experimental Protocols
To ensure data trustworthiness, an experimental protocol must interrogate its own validity. Below are the optimized workflows for handling each isomer, complete with built-in self-validation mechanisms.
Protocol A: Enzymatic Hydration Assay for cis-Homoaconitic Acid
Objective: Measure the catalytic efficiency of recombinant homoaconitase (HACN). Causality: Because the cis-isomer is thermodynamically driven to isomerize under acidic conditions, the reaction must be heavily buffered at pH 8.0 to isolate enzymatic hydration from spontaneous chemical degradation[4].
-
Reagent Preparation: Prepare a 10 mM stock of synthetic cis-homoaconitic acid. Crucial step: Immediately adjust to pH 7.5 using KOH to prevent acid-catalyzed isomerization[1].
-
Reaction Initiation: Combine 100 μg of purified HACN with 10 mM cis-homoaconitate in 50 mM HEPES buffer (pH 8.0)[4].
-
Monitoring: Monitor the decrease in absorbance at 210 nm (indicating the loss of the cis double bond as it hydrates to homoisocitrate).
-
Self-Validation System (The Heat-Killed Blank): Run a parallel assay using HACN denatured at 95°C for 10 minutes.
-
Validation Logic: If the 210 nm absorbance drops in this blank, your buffer system has failed, and the cis-isomer is spontaneously degrading into the trans-isomer. The assay must be aborted and the buffer remade.
-
Protocol B: HPLC-DAD Authentication using trans-Homoaconitic Acid
Objective: Quantify triglochinic acid to detect Pinelliae pedatisectae adulteration. Causality: The robust stability of the trans-isomer allows for aggressive ultrasonic extraction, ensuring complete release from the plant matrix without fear of degrading the analyte[5].
-
Extraction: Weigh 1.0 g of pulverized herbal sample. Add 20 mL of ultrapure water/methanol (50:50 v/v) and subject to ultrasonic extraction for 30 minutes.
-
Chromatography: Inject 10 μL onto a C18 column (4.6 × 250 mm, 5 μm). Use a gradient elution of 0.1% phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor at 210 nm[5].
-
Self-Validation System (Matrix Spike Recovery): Before step 1, spike a known concentration (e.g., 0.25 mg/mL) of reference triglochinic acid into a duplicate raw sample.
-
Validation Logic: If the recovery of the spiked trans-isomer falls below 95%, matrix interference or ion suppression is occurring. This validates that a "zero peak" in the unspiked sample is a true negative (authentic Pinelliae rhizoma), not a false negative caused by poor extraction efficiency.
-
Quantitative Data & Performance Comparison
The following table synthesizes the distinct physicochemical and analytical profiles of the two isomers, serving as a quick-reference guide for assay design:
| Parameter | (2Z)-Isomer (cis-Homoaconitic Acid) | (2E)-Isomer (trans-Homoaconitic Acid) |
| Common Name | cis-Homoaconitate | Triglochinic Acid |
| Thermodynamic Stability | Low (Prone to isomerization/anhydride formation) | High (Stable under standard extraction) |
| Biological Origin | Fungi, Archaea (Metabolic intermediate) | Plants (e.g., Pinellia pedatisecta) |
| Primary Application | Enzymatic assays (Homoaconitase substrate) | Pharmacognosy (Adulteration biomarker) |
| Handling Requirement | Strict pH control (Neutral/Alkaline) | Tolerates acidic and thermal stress |
| Analytical Detection | LC-MS/MS (Requires neutral mobile phase) | HPLC-DAD (Stable in acidic mobile phase) |
References
1.[5] Title: Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid | Source: ResearchGate | URL: 5 2.[1] Title: Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis | Source: PMC (NIH) | URL: 1 3.[3] Title: The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate | Source: PMC (NIH) | URL: 3 4.[4] Title: Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus | Source: PMC (NIH) | URL: 4 5.[2] Title: Revision of the Structure of the Cyanogenic Glucoside Triglochinin | Source: RSC Publishing | URL: 2
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- 1. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revision of the structure of the cyanogenic glucoside triglochinin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Crosslinking Efficiency of But-2-ene-1,2,4-tricarboxylic Acid
For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate crosslinking agent is paramount to tailoring the physicochemical properties of a final product. This guide provides an in-depth technical comparison of the crosslinking efficiency of a novel trifunctional crosslinker, But-2-ene-1,2,4-tricarboxylic acid, against conventional diacid crosslinking agents. By elucidating the underlying chemical mechanisms and providing a robust experimental framework for evaluation, this document serves as a practical resource for making informed decisions in material design and development.
Introduction: The Quest for Enhanced Crosslinking Performance
Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, transforming them into a three-dimensional network. The density and nature of these crosslinks dictate the material's mechanical strength, thermal stability, swelling behavior, and degradation kinetics—all critical parameters in applications ranging from hydrogels for tissue engineering to advanced drug delivery systems.
Polycarboxylic acids have emerged as a class of non-toxic and cost-effective crosslinkers, particularly for polymers bearing hydroxyl groups, such as polysaccharides and polyvinyl alcohol (PVA).[1][2] The crosslinking reaction proceeds via esterification, forming stable ester bonds that bridge the polymer chains.[3] While diacids have been traditionally used, there is a growing interest in polycarboxylic acids with higher functionality as a means to achieve more efficient crosslinking and, consequently, superior material properties.
This guide focuses on This compound , a tricarboxylic acid with the potential for enhanced crosslinking performance compared to its diacid counterparts. We will explore its molecular advantages and provide a comprehensive, step-by-step methodology for a comparative evaluation of its crosslinking efficiency.
Molecular Characteristics and Reaction Mechanisms
The crosslinking efficiency of a carboxylic acid is intrinsically linked to its molecular structure, particularly the number of carboxylic acid groups available for reaction.
This compound (C₇H₈O₆) possesses three carboxylic acid moieties, offering multiple sites for reaction with the hydroxyl groups of a polymer backbone.[4] This is in contrast to diacids , such as succinic acid (C₄H₆O₄) and adipic acid (C₆H₁₀O₄), which have only two such functional groups.
The generally accepted mechanism for crosslinking of hydroxyl-containing polymers by polycarboxylic acids involves a two-step esterification process.[3] The reaction is typically catalyzed by heat and, in some cases, a phosphorus-containing catalyst like sodium hypophosphite.
A key feature that enhances the reactivity of certain polycarboxylic acids is their ability to form cyclic anhydride intermediates upon heating.[3] For a tricarboxylic acid like this compound, the formation of such an intermediate would create a more reactive species, facilitating the subsequent esterification with the polymer's hydroxyl groups. This is a significant advantage over simple diacids that cannot form these reactive intermediates as readily. The presence of a double bond in this compound may also influence its reactivity and the properties of the resulting crosslinked network.
Caption: Proposed crosslinking mechanism of a tricarboxylic acid.
Comparative Experimental Workflow
To objectively assess the crosslinking efficiency of this compound against standard diacids, a well-controlled experimental workflow is essential. The following protocol is designed for a comparative study using polyvinyl alcohol (PVA) as a model hydroxyl-containing polymer.
Caption: Experimental workflow for comparative crosslinking studies.
Materials and Reagents
-
Polyvinyl alcohol (PVA), 99+% hydrolyzed, medium molecular weight
-
This compound (≥98% purity)[5]
-
Succinic acid (≥99% purity)
-
Adipic acid (≥99% purity)
-
Deionized water
-
(Optional) Sodium hypophosphite monohydrate (catalyst)
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90°C with constant stirring until the solution is clear.
-
Prepare equimolar aqueous solutions of this compound, succinic acid, and adipic acid. The concentration should be calculated to achieve a specific molar ratio of carboxylic acid groups to hydroxyl groups on the PVA. A starting point could be a 1:5 ratio.
-
-
Film Casting:
-
In separate beakers, mix the PVA solution with each of the crosslinker solutions at the desired molar ratio. A control sample with only PVA should also be prepared.
-
If using a catalyst, add it to the crosslinker solutions before mixing with PVA.
-
Pour a fixed volume of each mixture into a petri dish to ensure uniform film thickness.
-
Dry the films in a ventilated oven at 60°C for 24 hours to remove the water.
-
-
Curing (Crosslinking Reaction):
-
Place the dried films in a vacuum oven and cure at a specific temperature (e.g., 150°C) for a defined period (e.g., 30 minutes). The optimal curing temperature and time should be determined experimentally.
-
-
Post-Curing Treatment:
-
After curing, wash the films thoroughly with deionized water to remove any unreacted crosslinker.
-
Dry the washed films to a constant weight before characterization.
-
Evaluation of Crosslinking Efficiency: Methodologies and Expected Outcomes
The extent of crosslinking can be quantified using several analytical techniques.[6][7][8]
Swelling Studies
-
Principle: A more densely crosslinked polymer network will have a lower capacity to absorb solvent and swell.
-
Methodology:
-
Measure the dry weight of a small piece of the crosslinked film (Wd).
-
Immerse the film in deionized water at room temperature for 24 hours.
-
Remove the swollen film, gently blot the surface to remove excess water, and measure its swollen weight (Ws).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.
-
-
Expected Outcome: Films crosslinked with this compound are expected to exhibit a significantly lower swelling ratio compared to those crosslinked with diacids, indicating a higher crosslink density.
Mechanical Analysis (Dynamic Mechanical Analysis - DMA)
-
Principle: The storage modulus (E') in the rubbery plateau region (above the glass transition temperature) is directly proportional to the crosslink density.
-
Methodology:
-
Cut rectangular strips of the crosslinked films with precise dimensions.
-
Perform a temperature sweep using a DMA instrument, measuring the storage modulus as a function of temperature.
-
-
Expected Outcome: The storage modulus in the rubbery plateau for the film crosslinked with the tricarboxylic acid is anticipated to be higher than for the diacid-crosslinked films.
Spectroscopic Analysis (FTIR)
-
Principle: The formation of ester crosslinks can be confirmed by the appearance or increase in the intensity of the ester carbonyl (C=O) stretching peak in the Fourier-Transform Infrared (FTIR) spectrum.
-
Methodology:
-
Acquire FTIR spectra of the uncrosslinked PVA film and each of the crosslinked films.
-
Compare the spectra, looking for changes in the region of 1700-1750 cm⁻¹, which corresponds to the ester carbonyl group.
-
-
Expected Outcome: A more intense ester carbonyl peak is expected for the film crosslinked with this compound, signifying a greater number of ester crosslinks formed.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Principle: Crosslinking restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg).
-
Methodology:
-
Analyze small, weighed samples of the crosslinked films using a DSC instrument.
-
Determine the Tg from the heat flow curve.
-
-
Expected Outcome: A higher Tg is expected for the film crosslinked with the tricarboxylic acid compared to the diacid-crosslinked films.
Data Interpretation and Presentation
The quantitative data obtained from the aforementioned analyses should be summarized in a clear and concise table for easy comparison.
| Crosslinker | Swelling Ratio (%) | Storage Modulus (E') at T > Tg (MPa) | Relative Ester Peak Intensity (FTIR) | Glass Transition Temperature (Tg) (°C) |
| Control (No Crosslinker) | Dissolves | - | - | T_g_control |
| Succinic Acid | S_succinic | E'_succinic | I_succinic | T_g_succinic |
| Adipic Acid | S_adipic | E'_adipic | I_adipic | T_g_adipic |
| This compound | S_tricarboxylic | E'_tricarboxylic | I_tricarboxylic | T_g_tricarboxylic |
Hypothetical expected trend:
-
Swelling Ratio: S_tricarboxylic < S_adipic ≈ S_succinic
-
Storage Modulus: E'_tricarboxylic > E'_adipic ≈ E'_succinic
-
Relative Ester Peak Intensity: I_tricarboxylic > I_adipic ≈ I_succinic
-
Glass Transition Temperature: T_g_tricarboxylic > T_g_adipic ≈ T_g_succinic
Conclusion
Based on fundamental chemical principles, this compound is poised to be a more efficient crosslinking agent for hydroxyl-containing polymers than conventional diacids. Its trifunctional nature provides more reaction sites per molecule, and the potential for forming reactive cyclic anhydride intermediates can further enhance the rate and extent of the crosslinking reaction. This is expected to result in materials with higher crosslink density, leading to improved mechanical properties, greater thermal stability, and reduced swelling.
The experimental framework detailed in this guide provides a robust methodology for validating these hypotheses and quantifying the performance benefits of this compound. For scientists and engineers in materials science and drug development, leveraging such advanced crosslinking agents can unlock new possibilities in the design of high-performance polymers for a wide array of applications.
References
-
Scribd. (n.d.). Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature | PDF | Amine. Retrieved from [Link]
- Brown, H. P. (1958). Crosslinking Reactions of Carboxylic Elastomers. Rubber Chemistry and Technology, 31(4), 731–746.
-
ResearchGate. (2014, September 18). What techniques are suitable for determining cross-linking density in a polymer? Retrieved from [Link]
-
MDPI. (2023, April 23). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. Retrieved from [Link]
- Caulfield, D. F. (1994). Ester crosslinking to improve wet performance of paper using multifuntional caboxylic acids, butanetetracarboxylic and citic aci. Tappi Journal, 77(3), 205-212.
-
ResearchGate. (2024, August 14). Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation. Retrieved from [Link]
-
De Gruyter. (2022, January 21). A novel practical approach for monitoring the crosslink density of an ethylene propylene diene monomer compound. Retrieved from [Link]
- Google Patents. (n.d.). KR20120012044A - Measuring method of crosslinking density and degree of aging of polymer.
-
ACS Publications. (2025, July 17). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of crosslinking. (a) Chemical cross-linker with the.... Retrieved from [Link]
-
Semantic Scholar. (1995, November 28). Mechanism of crosslinking of papers with polyfunctional carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022, December). A Comparative Study of Carboxylic Acids on the Cross-Linking Potential of Corn Starch Films. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. This compound | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [diposit.ub.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Guide: Benchmarking But-2-ene-1,2,4-tricarboxylic Acid Against Commercial Crosslinkers
As a Senior Application Scientist overseeing biopolymer functionalization, I frequently evaluate novel crosslinking agents to optimize the mechanical and chemical properties of target substrates. In the landscape of formaldehyde-free modifications, polycarboxylic acids have become the industry standard. This guide objectively benchmarks But-2-ene-1,2,4-tricarboxylic acid (BETA) —an unsaturated tricarboxylic acid—against established commercial crosslinkers, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Rationale: The Role of the Alkene Backbone
The fundamental mechanism of polycarboxylic acid crosslinking relies on the thermally driven dehydration of adjacent carboxyl groups. This forms a highly reactive five-membered cyclic anhydride intermediate, which subsequently undergoes nucleophilic attack by the hydroxyl (-OH) groups of the polymer matrix (e.g., cellulose or polyvinyl alcohol) to form stable, covalent ester linkages[1],[2],[3].
While saturated polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA) are well-documented[2],[4], BETA introduces a critical structural divergence: an internal C=C double bond. This unsaturated backbone provides two distinct mechanistic advantages:
-
Conformational Rigidity: Unlike the flexible alkane chain of BTCA, the planar alkene geometry of BETA restricts bond rotation. This locks the carboxyl groups into a specific spatial arrangement, favoring rapid cyclic anhydride formation while dictating a fixed, rigid distance between crosslinked polymer chains. This rigidity translates to enhanced mechanical strength and durability in the resulting networks.
-
Orthogonal Reactivity: The retained double bond post-crosslinking serves as a reactive handle. It allows for secondary functionalizations—such as thiol-ene click chemistry or Michael additions—enabling the grafting of antimicrobial peptides, fluorophores, or hydrophobic moieties directly onto the crosslinked network, a feature absent in standard saturated crosslinkers.
Comparative Efficacy: BETA vs. Commercial Standards
To objectively benchmark BETA, we must compare its performance metrics against traditional (toxic) and green (formaldehyde-free) commercial crosslinkers. The table below summarizes these quantitative and qualitative benchmarks.
| Crosslinking Agent | Primary Mechanism | Cytotoxicity Profile | Crosslinking Efficiency (Ester Yield) | Post-Modification Capability |
| Glutaraldehyde (GTA) | Acetal formation | High (Toxic/Irritant) | Very High | None |
| Citric Acid (CA) | Cyclic Anhydride | Low (GRAS) | Moderate (Steric hindrance from -OH) | None |
| BTCA | Cyclic Anhydride | Low | High (Forms multiple anhydrides) | None |
| BETA | Cyclic Anhydride | Low | High (Rigid planar structure favors anhydride) | Yes (Via C=C double bond) |
Self-Validating Experimental Workflows
To harness the rigid crosslinking and orthogonal reactivity of BETA, the following pad-dry-cure protocol is optimized for cellulose modification. The methodology is designed as a self-validating system : the physical curing process (Protocol A) is directly quantified by spectroscopic and titrimetric analysis (Protocol B) to ensure reproducibility and scientific integrity.
Protocol A: Pad-Dry-Cure Esterification
Causality of Choices: Sodium hypophosphite (SHP) is selected as the catalyst because it significantly lowers the activation energy required for the dehydration of BETA into its cyclic anhydride form[3]. The curing temperature is strictly maintained at 160°C; below this threshold, esterification kinetics are too slow, and above 180°C, cellulose yellowing and thermal degradation occur.
Step-by-Step Methodology:
-
Bath Preparation: Dissolve BETA (6% w/v) and SHP catalyst (3% w/v) in deionized water. Adjust the pH to 2.5–3.0 using dilute HCl. Note: Maintaining an acidic pH is critical to prevent the premature formation of unreactive carboxylate salts.
-
Padding: Immerse the cellulose substrate (e.g., cotton fabric or hydrogel film) into the bath. Pass the substrate through a laboratory padder at a nip pressure of 2 kg/cm ² to achieve a wet pick-up of 80-85%.
-
Drying: Dry the substrate at 80°C for 3 minutes in a forced-air oven. This removes free moisture without triggering premature crosslinking.
-
Curing: Transfer the substrate immediately to a curing oven at 160°C for exactly 2 minutes. This thermal shock drives the anhydride formation and subsequent esterification.
-
Washing: Rinse the substrate extensively in 50°C deionized water for 15 minutes to remove unreacted BETA and SHP, then air dry.
Protocol B: Quantitative Validation
Causality of Choices: Crosslinking cannot be assumed merely by physical stiffness. We validate the network formation using FTIR to confirm the covalent ester bond and acid-base titration to quantify the exact crosslink density.
Step-by-Step Methodology:
-
FTIR Spectroscopy: Analyze the cured substrate using ATR-FTIR. Look for the emergence of a strong ester carbonyl (C=O) stretching band at 1730 cm⁻¹ . To normalize the data, compare the intensity of the 1730 cm⁻¹ peak against the carboxylate anion peak at 1580 cm⁻¹ . A high 1730/1580 ratio confirms successful covalent esterification rather than mere physical entanglement.
-
Titrimetric Crosslink Density:
-
Weigh 1.0 g of the crosslinked substrate and immerse it in 50 mL of 0.1 M NaOH for 2 hours to convert all free, unreacted carboxyl groups into sodium salts.
-
Back-titrate the excess NaOH with 0.1 M HCl using phenolphthalein as an indicator.
-
Calculate the degree of crosslinking by subtracting the unreacted acid equivalents from the theoretical initial acid concentration applied during padding.
-
Reaction Pathway Visualization
The following diagram maps the logical progression from the free BETA monomer through the catalytic intermediate, culminating in the dual-functional crosslinked network.
Mechanistic pathway of BETA crosslinking via cyclic anhydride intermediate and post-modification.
References
-
LookChem Database. "2-Butene-1,2,4-tricarboxylicacid, (2E)- Applications and Reactivity." LookChem. URL:[Link]
-
Yang, C.Q. (1991). "FT-IR Spectroscopy Study of the Ester Crosslinking Mechanism of Cotton Cellulose." Textile Research Journal. URL:[Link]
-
Yang, C.Q. (1993). "Infrared spectroscopy studies of the cyclic anhydride as the intermediate for the ester crosslinking of cotton cellulose by polycarboxylic acids." Journal of Applied Polymer Science. URL:[Link]
-
Feng, et al. (2020). "A Review on Citric Acid as Green Modifying Agent and Binder for Wood." Polymers (MDPI). URL:[Link]
Sources
Safety Operating Guide
But-2-ene-1,2,4-tricarboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of But-2-ene-1,2,4-tricarboxylic Acid
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe integration of highly reactive intermediates. This compound (also known as triglochinic acid) is a prime example of a compound that requires rigorous operational discipline. Widely utilized as a cross-linking agent in polymers and a precursor in pharmaceutical synthesis , its unsaturated tricarboxylic structure demands specific logistical and disposal plans to mitigate safety risks and ensure environmental compliance.
This guide provides field-proven, self-validating protocols for the proper handling, neutralization, and disposal of this compound, moving beyond standard safety sheets to explain the mechanisms behind our safety choices.
Chemical Profile & Hazard Causality
To manage a chemical safely, you must understand its intrinsic reactivity. This compound contains three carboxyl (-COOH) groups flanking a central alkene (C=C) bond . This high density of acidic protons makes it a potent organic acid, capable of causing severe skin and eye irritation. Furthermore, the electron-rich double bond is a prime target for electrophilic attack, meaning it can react exothermically if improperly mixed with oxidizing agents.
Table 1: Quantitative Chemical & Physical Properties
| Property | Value / Description | Operational Implication |
| CAS Number | 31795-12-7 | Essential for accurate EHS hazardous waste tracking. |
| Molecular Formula | C7H8O6 | High oxygen content; burns cleanly during incineration. |
| Molecular Weight | 188.13 g/mol | Used to calculate exact molarity for safe neutralization. |
| Physical State | Crystalline Solid | Dust generation risk; requires respiratory protection during transfers. |
| Solubility | Soluble in Water/Methanol | Spills can be effectively managed via aqueous neutralization. |
Waste Segregation Logic
Improper waste segregation is a leading cause of laboratory incidents. Organic acids must be strictly isolated from specific chemical classes to prevent catastrophic reactions .
Table 2: Waste Compatibility Matrix
| Waste Stream | Compatibility | Causality / Consequence of Mixing |
| Inorganic Oxidizing Acids (e.g., Nitric, Perchloric) | INCOMPATIBLE | The alkene moiety will undergo rapid, exothermic oxidation, potentially leading to thermal runaway and container rupture. |
| Cyanides & Sulfides | INCOMPATIBLE | Acidic protons will protonate these salts, releasing highly toxic, volatile HCN or H2S gases into the laboratory environment. |
| Strong Bases (e.g., NaOH pellets) | INCOMPATIBLE | Direct contact with concentrated bases causes violent, uncontrolled exothermic neutralization and localized boiling. |
| Non-Halogenated Solvents | COMPATIBLE | Safe for co-disposal in designated organic waste streams intended for high-temperature incineration. |
Self-Validating Disposal Protocols
The following methodologies ensure that every step of the disposal process verifies itself, eliminating guesswork and minimizing human error.
Protocol A: Aqueous Waste Neutralization
When this compound is dissolved in aqueous solutions, it can often be neutralized prior to final waste collection, provided your local Environmental Health & Safety (EHS) regulations permit benchtop treatment .
-
Preparation & Containment: Transfer the acidic aqueous waste into a wide-mouth borosilicate glass beaker.
-
Causality: A wide mouth prevents pressure buildup from gas evolution, and borosilicate glass resists thermal shock from mild exothermic reactions.
-
-
Titration: Slowly add a 1M Sodium Bicarbonate (
) solution dropwise while stirring continuously with a magnetic stir bar.-
Expert Insight: We explicitly choose
over strong bases like . Bicarbonate provides a self-validating visual cue —the effervescence of gas. Furthermore, it acts as a chemical buffer, preventing the solution from overshooting into a highly alkaline state (pH > 9), which would inadvertently create a new hazardous waste stream.
-
-
Validation: Once effervescence ceases upon the addition of
, the primary neutralization is complete. Validate the system by testing the solution with a pH indicator strip. A stable reading between 6.5 and 7.5 confirms success. -
Containerization: Transfer the neutralized solution to a High-Density Polyethylene (HDPE) waste jug labeled "Aqueous Non-Halogenated Waste." Fill to a maximum of 80% capacity to allow for vapor expansion.
Protocol B: Solid Waste & Spill Response
For dry powder waste or accidental spills, aqueous neutralization is inefficient and can spread the contamination footprint.
-
Immediate Containment: In the event of a solid spill, do not apply water. Water will dissolve the crystals and rapidly expand the corrosive area.
-
Mechanical Recovery: Use non-sparking tools to sweep the crystalline solid into a dedicated, sealable HDPE container.
-
Residue Deactivation: Cover any remaining dust on the surface with a dry acid-neutralizing absorbent (e.g., sodium carbonate powder). Mist lightly with water to activate the neutralizer, wait for bubbling to stop, and wipe clean.
-
EHS Transfer: Label the container strictly as "Hazardous Waste - Solid Organic Acid (this compound)" and transfer to the EHS accumulation area within the mandated 6-month timeframe.
Logistical Workflow
To ensure seamless laboratory operations, I have mapped the decision-making process for this compound waste management. Follow this logic tree to maintain compliance and safety.
Workflow for the classification, neutralization, and disposal of Triglochinic acid waste.
Conclusion
By treating this compound not just as a generic hazard, but as a specific chemical entity with predictable reactivity, laboratories can implement disposal procedures that are inherently safe. Always prioritize visual validation during neutralization, adhere strictly to segregation matrices, and partner closely with your local EHS department for final high-temperature incineration.
References
-
"this compound", PubChem, National Center for Biotechnology Information. URL:[Link]
-
"Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid", RSC Advances, Royal Society of Chemistry. URL:[Link]
-
"Laboratory Hazardous Waste Disposal Guidelines", Central Washington University Environmental Health & Safety. URL:[Link]
-
"Chemical Waste Disposal", USC Environmental Health & Safety. URL: [Link]
Personal Protective Equipment & Handling Guide: (2E)-But-2-ene-1,2,4-tricarboxylic Acid
Part 1: Executive Safety Directive & Chemical Identity
CRITICAL WARNING: Chemical Identity Verification Before proceeding, you must verify the specific identity of your compound. There is a frequent nomenclature confusion in industry between the target alkene-acid and phosphonated water-treatment agents.
| Feature | Target Compound | Common Confusion (Do Not Use This Guide) |
| Name | (2E)-But-2-ene-1,2,4-tricarboxylic acid | 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) |
| Synonym | Triglochinic Acid | PBTC / PBTCA |
| CAS No. | 31795-12-7 | 37971-36-1 |
| Structure | Alkene backbone (C=C), 3 Carboxyl groups | Phosphonate group, Saturated backbone |
| State | White Powder / Solid | Clear/Straw Liquid (usually 50% aq.[1][2] soln) |
Operational Hazard Summary As a tricarboxylic acid with an alkene backbone, this compound exhibits significant acidity and reactivity. While specific GHS data for this isomer is limited, it must be handled as a Category 2 Skin/Eye Irritant at minimum, with potential for Category 1 Eye Damage due to acidity. Inhalation of dust is a primary respiratory risk.
Part 2: Personal Protective Equipment (PPE) Matrix
Philosophy of Protection: This protocol relies on a "Barrier-in-Depth" strategy. We do not rely on a single layer of protection. The acidity of the solid powder combined with moisture (sweat, mucous membranes) can generate rapid local irritation or burns.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Breakthrough Time: >480 min for solid acids.Double gloving prevents micro-pinhole exposure during weighing/spatula manipulation. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powder handling. | Prevents migrating dust from bypassing the side-shields of standard glasses and contacting the moist cornea, where it will acidify. |
| Respiratory | N95 / P2 Particulate Respirator (Minimum)Preferred: Fume Hood Sash at working height. | The particle size of recrystallized organic acids often creates inhalable dusts (1–10 µm) that irritate the upper respiratory tract. |
| Body | Lab Coat (Poly/Cotton blend) Buttoned to collar. | Standard protection against solid particulates. |
Part 3: Operational Handling Procedures
1. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Hygroscopic. Store in a tightly sealed vial within a desiccator if possible. Moisture absorption will degrade the free-flowing nature of the powder, complicating accurate weighing.
-
Segregation: Store away from strong oxidizing agents (e.g., permanganates) and strong bases (e.g., hydroxides, amines) to prevent exothermic neutralization or oxidative degradation.
2. Weighing & Dispensing Workflow
-
Location: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an anti-static gun or ionizer bar if the powder flies; static charge can disperse the acid dust onto the researcher’s sleeves.
-
Tools: Use stainless steel or PTFE-coated spatulas. Avoid aluminum tools which may corrode over time if left in contact with the acid.
3. Reaction Setup
-
Solubility: Soluble in water, methanol, and DMSO.
-
Addition: When adding to basic solutions, add the acid slowly to control the exotherm of neutralization.
-
Incompatibility: Avoid reaction conditions that could trigger uncontrolled decarboxylation (high heat >160°C without solvent).
Part 4: Emergency Response & Disposal Logic
Visualization: Emergency Response Decision Tree
Caption: Immediate response workflow for exposure incidents involving Triglochinic Acid.
Waste Disposal Protocol
-
Neutralization: Do not dispose of the free acid directly into drains.
-
Dissolve the waste material in water.[3]
-
Slowly adjust pH to 6–8 using 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
-
-
Classification: Once neutralized, the solution is generally classified as Non-Hazardous Aqueous Waste (depending on local regulations) or Organic Aqueous Waste .
-
Solid Waste: Contaminated paper towels and gloves should be bagged as Solid Hazardous Waste .
Part 5: Scientific Grounding & References
Mechanism of Hazard: The toxicity of But-2-ene-1,2,4-tricarboxylic acid is primarily driven by its acidity (pKa values similar to citric/aconitic acid) and its ability to chelate metal ions. As a structural analog to Aconitic Acid (Propene-1,2,3-tricarboxylic acid), it acts as a competitive inhibitor in metabolic pathways (Krebs cycle) if ingested, though occupational risk is chiefly irritation.
References:
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 57041970, this compound. Retrieved March 3, 2026, from [Link]
-
LookChem. (2017). Safety Data Sheet for CAS 31795-12-7. Retrieved March 3, 2026, from [Link]
-
National Institutes of Health (NIH). (2019). Identification of Pinelliae rhizoma components (Triglochinic acid). Retrieved March 3, 2026, from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
